6-Acetylnimbandiol
Description
This compound has been reported in Azadirachta indica with data available.
Properties
CAS No. |
1281766-66-2 |
|---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1 |
InChI Key |
PWFKLZWNGVGKBA-WETHXUPTSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive 6-Acetylnimbandiol: An Uncharted Territory in Neem Oil Chemistry
A comprehensive review of scientific literature reveals no direct evidence for the discovery or isolation of 6-Acetylnimbandiol from neem oil (Azadirachta indica). While the neem tree is a rich source of complex limonoids, with numerous compounds identified and characterized, this compound does not appear to be among the cataloged constituents based on currently available data.
Researchers, scientists, and drug development professionals interested in the chemical composition of neem oil will find a wealth of information on a variety of bioactive molecules. However, those specifically seeking data on this compound will find the trail runs cold. This technical guide addresses the current state of knowledge regarding this specific compound in relation to neem oil and highlights the established chemistry of related compounds.
A Landscape of Known Neem Limonoids
Neem oil is a complex mixture of triglycerides and triterpenoid compounds, the latter being primarily responsible for its well-documented biological activities.[1][2] The most prominent and studied of these are the limonoids, a class of highly oxygenated and structurally intricate tetranortriterpenoids. Key limonoids that have been successfully isolated and characterized from various parts of the neem tree include:
-
Azadirachtin: The most famous and potent of the neem limonoids, known for its powerful insecticidal and antifeedant properties.[1][3]
-
Nimbin and its derivatives: A group of closely related compounds that contribute to the bitterness and biological activity of neem extracts.[1]
-
Salannin: Another significant limonoid with strong antifeedant effects against various insect pests.[3]
-
Nimbolide: A compound that has garnered attention for its potential anticancer and anti-inflammatory activities.[1][2]
-
Gedunin: A limonoid that has been investigated for its antimalarial and anticancer properties.[1]
-
Nimbandiol: A known constituent of Azadirachta indica.[4]
-
6-Deacetylnimbin: This compound has also been isolated from Azadirachta indica and is structurally related to the nimbin class of limonoids.[5][6][7]
The Case of this compound
Despite the extensive research into the chemical makeup of neem, there are no scientific publications that detail the discovery, isolation, spectroscopic characterization, or biological evaluation of this compound from neem oil or any other part of the Azadirachta indica tree. While chemical suppliers may list the compound with a CAS number (1281766-66-2), they do not provide information on its natural origin, suggesting it may be a synthetic derivative or a compound isolated from a different source.
The name "this compound" implies a structural relationship to Nimbandiol, likely involving the addition of an acetyl group at the 6th position of the Nimbandiol carbon skeleton. However, without experimental data from neem extracts, this remains a hypothetical structure within the context of neem chemistry.
Hypothetical Experimental Workflow
While no specific protocols exist for the isolation of this compound from neem oil, a general workflow for the separation and characterization of novel limonoids from a natural source can be proposed. This serves as a conceptual guide for researchers who might venture to investigate its potential presence.
Caption: A generalized workflow for the isolation and characterization of a novel compound from neem oil.
Conclusion for the Scientific Community
The current body of scientific evidence does not support the presence of this compound as a naturally occurring compound in neem oil. For researchers, scientists, and drug development professionals, this represents a critical knowledge gap. The field would benefit from studies aimed at definitively proving or disproving the existence of this molecule in Azadirachta indica. Such research would involve meticulous fractionation of neem oil extracts followed by advanced spectroscopic techniques to identify all minor constituents.
Until such research is published, any work referencing this compound from neem should be approached with caution. The focus of natural product research concerning neem should remain on the well-characterized and abundant limonoids that have established biological activities. Further investigation into the synergistic effects of these known compounds and the exploration of their therapeutic potential remain fruitful avenues of scientific inquiry.
References
- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nimbandiol | C26H32O7 | CID 157277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. 6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical Structure Elucidation of 6-Acetylnimbandiol: A Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Limonoids, a class of highly oxygenated tetranortriterpenoids, are abundant in plants of the Meliaceae family, with Azadirachta indica being a prominent source. These compounds exhibit a wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties. 6-Acetylnimbandiol is a derivative of nimbandiol, characterized by the addition of an acetyl group at the C-6 position. The elucidation of its structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside established chemical principles.
Isolation and Purification
The isolation of this compound from its natural source, typically the seed kernels or leaves of Azadirachta indica, is a critical first step. The general workflow for isolating limonoids is presented below.
Caption: General workflow for the isolation of this compound.
Experimental Protocol: Isolation
-
Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent like ethanol or methanol at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Limonoids like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Final Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis and Structure Elucidation
The definitive structure of this compound is established through the comprehensive analysis of its spectroscopic data.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. For this compound (C₂₈H₃₄O₈), the expected monoisotopic mass would be a key starting point. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, providing insights into the connectivity of the molecular framework.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₈H₃₄O₈ |
| Monoisotopic Mass | [Calculated Value] |
| Key Fragment Ions | [Expected m/z values corresponding to loss of acetyl group, water, furan ring, etc.] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of complex natural products. A suite of 1D and 2D NMR experiments is required.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. Key expected signals for this compound would include:
-
Singlets for the methyl groups.
-
Signals corresponding to the furan ring protons.
-
A characteristic downfield shift for the proton at C-6 due to the deshielding effect of the acetyl group.
-
Complex multiplets for the methylene and methine protons of the steroid-like core.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (methyl, methylene, methine, quaternary, carbonyl, olefinic). For this compound, approximately 28 distinct carbon signals would be expected. The presence of a carbonyl signal for the acetyl group and signals corresponding to the ester carbonyl and the furan ring would be key identifiers.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetyl Methyl | ~2.0 - 2.2 | ~20 - 22 |
| Acetyl Carbonyl | - | ~170 - 172 |
| Furan Ring | ~6.3 - 7.4 | ~110 - 145 |
| C-6 Proton | [Expected downfield shift] | [Expected shift] |
| Other Methyls | ~0.8 - 1.5 | ~15 - 30 |
3.2.3. 2D NMR Spectroscopy
To establish the connectivity between protons and carbons, a series of 2D NMR experiments are essential.
Caption: NMR workflow for structure elucidation.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Conclusion
The structural elucidation of this compound is a systematic process that integrates chromatographic separation techniques with advanced spectroscopic methods. While specific, detailed published data for this compound is limited, the established methodologies for the analysis of neem limonoids provide a clear and robust framework for its characterization. The combination of MS and a full suite of 1D and 2D NMR experiments is indispensable for the unambiguous assignment of its chemical structure, paving the way for further investigation into its biological properties and potential therapeutic applications.
Spectroscopic Data of Nimbin-Class Limonoids: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin-class limonoids are a group of highly oxygenated and structurally complex tetranortriterpenoids predominantly found in the Neem tree (Azadirachta indica). These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antipyretic, fungicidal, and antiseptic properties. The structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.
This technical guide provides a detailed overview of the spectroscopic data of Nimbin and outlines the standard experimental protocols for acquiring such data.
Spectroscopic Data of Nimbin
The following tables summarize the key spectroscopic data for Nimbin, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H and ¹³C NMR Spectral Data of Nimbin (CDCl₃) [1]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 201.62 | - |
| 2 | 125.98 | - |
| 3 | 147.59 | - |
| 4 | 47.77 | - |
| 5 | 41.52 | 3.71 (d, 3.3) |
| 6 | 68.69 | 5.21 (dd, 3.0, 12.2) |
| 7 | 84.58 | 4.06 (d, 2.9) |
| 8 | 47.09 | - |
| 9 | - | 2.85 (m) |
| 10 | 48.03 | - |
| 11 | - | - |
| 12 | 173.66 | - |
| 13 | - | - |
| 14 | - | - |
| 15 | 87.12 | 5.56 (m) |
| 16 | - | 2.01 (m), 2.19 (m) |
| 17 | - | 3.64 (m) |
| 18 | - | - |
| 19 | - | - |
| 20 | 126.82 | - |
| 21 | 139.01 | 7.34 (m) |
| 22 | 110.49 | 6.35 (m) |
| 23 | 143.02 | 7.25 (m) |
| 28 | 174.64 | - |
| 6-OAc | 170.58 | - |
| 6-OAc (CH₃) | - | 2.05 (s) |
| 12-OMe | 51.5 | 3.68 (s) |
Infrared (IR) Spectroscopy Data
Table 2: Characteristic IR Absorption Bands of Nimbin [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2953 | Strong | C-H stretching (saturated) |
| 1735 | Strong | C=O stretching (ester) |
| 1685 | Strong | C=C stretching (α,β-unsaturated ketone) |
| 1435 | Medium | C-H deformation |
| 1234 | Strong | C-O stretching (ester) |
| 1030 | Strong | C-O stretching |
| 754 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of Nimbin [2]
| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula | Calculated Mass |
| ESI-HRMS | 541.2441 | C₃₀H₃₆O₉ | 541.2438 |
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of nimbin-class limonoids.
Isolation and Purification
A general workflow for the isolation of nimbin-class limonoids from Azadirachta indica seeds is depicted in the diagram below. The process typically involves extraction with organic solvents, followed by a series of chromatographic separations.
Caption: General workflow for the isolation and characterization of natural products.
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The purified compound is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Both ¹H and ¹³C NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
IR Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. For solid samples, the KBr pellet method is commonly employed. A small amount of the purified compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded over the standard range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.
Logical Relationships in Spectroscopic Analysis
The process of elucidating the structure of a natural product from its spectroscopic data follows a logical progression, as illustrated in the diagram below.
Caption: Logical flow of spectroscopic data analysis for structure elucidation.
Conclusion
The spectroscopic data presented for Nimbin provide a valuable reference for researchers working on the characterization of nimbin-class limonoids. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectral data, which is crucial for accurate structure elucidation. The integrated use of NMR, IR, and MS, as outlined in this guide, is fundamental to advancing the research and development of these promising natural products.
References
An In-depth Technical Guide to 6-Acetylnimbandiol: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylnimbandiol is a naturally occurring triterpenoid compound isolated from the neem tree (Azadirachta indica), a plant renowned for its diverse medicinal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in publicly accessible literature, its fundamental properties have been identified. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its application in research and development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | [1] |
| Molar Mass | 498.56 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly documented. However, based on general procedures for isolating similar limonoids from Azadirachta indica, a standard workflow can be proposed.
General Isolation and Purification Workflow
The isolation of this compound from neem extracts typically involves a multi-step process combining extraction and chromatographic techniques.
Caption: A generalized workflow for the isolation and purification of this compound.
A more detailed, though still generalized, experimental protocol is described below.
Protocol 1: Isolation of this compound from Azadirachta indica
-
Extraction:
-
Air-dried and powdered neem seeds or leaves are subjected to Soxhlet extraction with a suitable solvent such as ethanol or methanol for an extended period (e.g., 48-72 hours).
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
The resulting fractions are concentrated, and the fraction containing the compound of interest (typically the more polar fractions for limonoids) is selected for further purification.
-
-
Chromatographic Purification:
-
The selected fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions with similar TLC profiles are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Spectral Data
Biological Activity and Mechanism of Action
The biological activities and mechanism of action of this compound have not yet been extensively investigated. However, many related limonoids isolated from Azadirachta indica have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and insecticidal properties. It is plausible that this compound may exhibit similar biological activities. Further research is warranted to explore its therapeutic potential.
Potential Signaling Pathways to Investigate
Based on the known activities of structurally similar compounds, several signaling pathways could be relevant to the biological effects of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound is a promising natural product from Azadirachta indica that remains largely unexplored. This technical guide has summarized the currently available information on its physical and chemical properties and has provided a framework for its isolation and further study. Significant research is required to fully characterize this compound, including the experimental determination of its physicochemical properties, the acquisition of detailed spectral data for unambiguous structure confirmation, and the comprehensive evaluation of its biological activities and underlying mechanisms of action. Such studies will be instrumental in unlocking the potential of this compound for applications in medicine and agriculture.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Preliminary Biological Activity Screening of 6-Acetylnimbandiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylnimbandiol, a limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of interest in the quest for novel therapeutic agents. Preliminary biological screenings have indicated its potential as both an anti-inflammatory and antiproliferative agent. This technical guide provides a comprehensive overview of the existing data on the biological activities of this compound, detailing experimental protocols and presenting available quantitative data. Furthermore, it elucidates the potential mechanism of action, focusing on relevant signaling pathways, to offer a foundational resource for further research and development.
Introduction
The neem tree (Azadirachta indica) has a long and rich history in traditional medicine, with various parts of the tree utilized for their diverse therapeutic properties. Modern phytochemical research has identified a vast arsenal of bioactive compounds within neem, among which the limonoids stand out for their complex structures and potent biological activities. This compound is one such limonoid, an acetylated derivative of nimbandiol, which has been isolated from neem seeds.[1]
Initial investigations into the pharmacological profile of this compound have revealed promising anti-inflammatory and antiproliferative effects. This guide serves to consolidate the current understanding of these activities, providing a detailed technical framework for researchers and drug development professionals interested in exploring the therapeutic utility of this natural product.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated in preclinical models. The primary assay used to evaluate this activity is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice.
Quantitative Data
While a specific 50% inhibitory dose (ID50) for this compound in the TPA-induced ear inflammation model has been reported, the precise value from the primary literature requires confirmation. However, a study by Akihisa et al. (2001) identified this compound as one of several limonoids from neem with anti-inflammatory properties.[1] For context, other neem limonoids have shown marked anti-inflammatory activity in this assay, with ID50 values ranging from 0.09 to 0.26 mg/ear.[2]
Table 1: Anti-inflammatory Activity of Selected Neem Limonoids (for context)
| Compound | ID50 (mg/ear) in TPA-induced Inflammation | Reference |
| Nimbin | 0.26 | [2] |
| Salannin | 0.22 | [2] |
| Azadiradione | 0.09 | [2] |
| This compound | Data to be confirmed from primary literature | [1] |
Experimental Protocol: TPA-Induced Mouse Ear Edema
This in vivo assay is a standard method for screening potential anti-inflammatory agents.
Objective: To evaluate the topical anti-inflammatory activity of a test compound by measuring the inhibition of edema induced by a phorbol ester (TPA) in mouse ears.
Materials:
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., acetone).
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution.
-
Vehicle control.
-
Positive control (e.g., Indomethacin).
-
Male ICR mice.
-
Micrometer or punch biopsy tool.
-
Analytical balance.
Procedure:
-
A solution of the test compound (this compound) at various concentrations is prepared.
-
The TPA solution is prepared at a concentration known to induce a significant inflammatory response (e.g., 1 µ g/ear ).
-
The test compound solution is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.
-
After a short interval (e.g., 30 minutes), the TPA solution is applied to the right ear of all mice except for the negative control group.
-
After a specified period (e.g., 4-6 hours), the mice are euthanized.
-
A standard-sized circular section of each ear is removed using a punch biopsy tool and weighed.
-
The difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches is calculated to determine the extent of edema.
-
The percentage inhibition of edema for the compound-treated groups is calculated relative to the vehicle-treated control group.
-
The ID50 value, the dose that causes a 50% reduction in edema, is then determined.
Antiproliferative Activity
While direct evidence for the antiproliferative activity of this compound is currently limited in publicly available literature, the broader class of neem limonoids has demonstrated significant cytotoxic effects against various cancer cell lines. Further screening of this compound is warranted based on the activity of its chemical relatives.
Potential Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).
-
Complete cell culture medium.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT reagent.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound have yet to be fully elucidated. However, based on the known mechanisms of other anti-inflammatory and antiproliferative natural products, particularly other limonoids, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a plausible target.
The NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more key steps in the NF-κB signaling cascade, thereby preventing the production of inflammatory mediators. Its potential antiproliferative effects could also be linked to the downregulation of NF-κB-mediated survival signals in cancer cells.
Conclusion and Future Directions
This compound, a limonoid from Azadirachta indica, shows promise as a lead compound for the development of new anti-inflammatory and potentially antiproliferative drugs. This technical guide has summarized the available preliminary data and provided detailed experimental protocols to facilitate further investigation.
Future research should focus on:
-
Confirming and expanding upon the quantitative data for both anti-inflammatory and antiproliferative activities through rigorous in vitro and in vivo studies.
-
Elucidating the precise molecular mechanism of action , including the validation of its effects on the NF-κB signaling pathway and the identification of its direct molecular targets.
-
Investigating the structure-activity relationship of nimbandiol derivatives to optimize potency and selectivity.
-
Evaluating the safety and pharmacokinetic profile of this compound to assess its drug-like properties.
By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential translation into clinical applications.
References
Unveiling 6-Acetylnimbandiol: A Technical Review of a Lesser-Known Neem Limonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neem tree (Azadirachta indica) is a veritable cornucopia of bioactive compounds, with limonoids being one of the most prominent and extensively studied classes. While major limonoids such as nimbolide, azadirachtin, and gedunin have garnered significant attention for their diverse pharmacological properties, a plethora of minor limonoids remain less explored. This technical guide provides a comprehensive literature review of one such compound: 6-Acetylnimbandiol. This document synthesizes the available scientific information on its isolation, characterization, and, where available, its biological activities, offering a resource for researchers and professionals in drug discovery and development.
Isolation and Characterization of this compound
The pioneering work on the isolation and structural elucidation of this compound was conducted by Siddiqui and colleagues in 1986. Their research, published in Planta Medica, laid the foundation for understanding this specific nimbandiol-type limonoid.
Experimental Protocol for Isolation
The following methodology is based on the seminal work of Siddiqui et al. (1986):
-
Plant Material: Fresh, undried leaves of Azadirachta indica were used as the starting material.
-
Extraction: The leaves were subjected to extraction with ethanol.
-
Fractionation: The ethanolic extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the limonoids, was further processed.
-
Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel. Elution was carried out using a gradient of petroleum ether and ethyl acetate.
-
Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) were combined and further purified by repeated column chromatography and preparative TLC to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), acetyl (C=O), and ester moieties.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the precise placement of functional groups.
Based on this comprehensive analysis, the chemical structure of this compound was established as a tetranortriterpenoid with the molecular formula C₂₈H₃₄O₈ and a molar mass of 498.56 g/mol .
Biological Activities of this compound: An Overview
Despite its early isolation and characterization, dedicated studies on the biological activities of this compound are notably scarce in the existing scientific literature. Much of the research on neem limonoids has concentrated on the more abundant and potently active compounds. However, some inferences and preliminary data can be drawn from broader studies.
One study involving an insect bioassay-guided fractionation of neem oil reported the isolation of this compound, suggesting its potential role in the insecticidal properties of neem. However, specific quantitative data on its individual activity were not provided in the accessible literature.
Given the limited direct evidence, the potential biological activities of this compound are often extrapolated from the known activities of structurally similar nimbandiol derivatives and other neem limonoids. These activities include:
-
Anticancer Activity: Many neem limonoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Activity: Neem extracts and isolated limonoids have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.
-
Antimicrobial Activity: Various neem compounds have shown efficacy against a range of bacteria and fungi.
It is important to emphasize that these are potential areas of activity for this compound, and dedicated experimental validation is required to confirm them.
Quantitative Data
As of the latest literature review, no specific quantitative data (e.g., IC₅₀, MIC values) for the biological activities of this compound have been published in peer-reviewed journals. The table below is provided as a template for future research findings.
| Biological Activity | Assay | Cell Line/Organism | Result (e.g., IC₅₀, MIC) | Reference |
| Anticancer | Data Not Available | |||
| Anti-inflammatory | Data Not Available | |||
| Antimicrobial | Data Not Available |
Experimental Workflows and Signaling Pathways
Due to the lack of specific studies on the mechanism of action of this compound, diagrams for signaling pathways are not available. However, a generalized experimental workflow for the isolation and characterization of this compound can be visualized.
Conclusion and Future Directions
This compound represents one of the many understudied chemical constituents of the neem tree. While its isolation and structure have been established for several decades, a significant gap exists in our understanding of its biological potential. The lack of dedicated research on its pharmacological activities presents a clear opportunity for future investigations.
Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to:
-
Re-isolate and confirm the structure of this compound using modern spectroscopic techniques.
-
Screen this compound for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.
-
Investigate the mechanisms of action for any observed biological activities through cellular and molecular studies.
-
Explore the structure-activity relationships of nimbandiol derivatives to identify key functional groups responsible for their biological effects.
By systematically exploring the pharmacological profile of minor limonoids like this compound, the scientific community can continue to unlock the full therapeutic potential of the neem tree.
6-Acetylnimbandiol: A Technical Overview of its Natural Occurrence and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylnimbandiol is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, found within the Neem tree (Azadirachta indica). While the rich chemical diversity of Azadirachta indica has been extensively explored, leading to the isolation and characterization of numerous bioactive compounds, specific and detailed information regarding this compound remains comparatively scarce in publicly accessible scientific literature. This technical guide synthesizes the available information on the natural occurrence and distribution of this compound, alongside generalized experimental protocols for the extraction and analysis of similar limonoids from Azadirachta indica. A notable gap exists in the literature concerning quantitative data and specific spectroscopic characterization for this particular compound.
Natural Occurrence and Distribution
Table 1: Distribution of Selected Limonoids in Azadirachta indica
| Compound | Plant Part | Reported Presence | Quantitative Data |
| This compound | Leaves | Yes[1][2] | Not Available |
| Azadirachtin | Seeds, Leaves | Yes[1][2] | High concentration in seeds |
| Nimbin | Leaves, Seeds, Bark | Yes[1][2] | Present in various parts |
| Nimbolide | Leaves | Yes[1][2] | Yields of up to 0.67% from leaves reported |
| Salannin | Seeds, Leaves | Yes[1][2] | Present in various parts |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, methodologies for the extraction and purification of other limonoids from Azadirachta indica can be adapted. The following represents a generalized workflow based on established procedures for similar compounds.
General Extraction of Limonoids from Neem Leaves
A common approach for extracting limonoids from neem leaves involves solvent extraction. Ethanol is a frequently used solvent due to its ability to extract a broad range of polar and non-polar compounds.[1]
Protocol:
-
Sample Preparation: Freshly collected, healthy leaves of Azadirachta indica are washed and shade-dried to a constant weight. The dried leaves are then pulverized into a fine powder.
-
Extraction: The powdered leaf material is subjected to extraction with ethanol (95%) using a Soxhlet apparatus or through maceration with agitation for an extended period (e.g., 24-48 hours).
-
Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, requires further purification to isolate individual limonoids. Column chromatography is a standard technique for this purpose.
Protocol:
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Further Purification: Fractions containing the compound of interest may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not detailed in the available literature, a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated for its quantification.
General HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for the separation of limonoids.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: Quantification would be achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a purified standard of this compound.
Signaling Pathways and Experimental Workflows
Specific signaling pathways modulated by this compound are not described in the reviewed literature. However, a generalized workflow for the isolation and characterization of this compound can be visualized.
Caption: Generalized workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
This compound is a recognized constituent of Azadirachta indica leaves. However, there is a significant lack of detailed scientific information regarding its quantitative distribution within the plant, optimized and specific protocols for its isolation, and comprehensive spectroscopic data. For researchers and drug development professionals, this represents both a challenge and an opportunity. Future research should focus on:
-
Quantitative Analysis: Developing and validating a robust analytical method, such as HPLC-MS/MS, to accurately quantify the concentration of this compound in different parts of the neem tree (leaves, seeds, bark, etc.) and to assess variability based on geographical location, season, and genotype.
-
Isolation and Characterization: Establishing a detailed and reproducible protocol for the high-purity isolation of this compound. Subsequent comprehensive spectroscopic analysis (1D and 2D NMR, high-resolution mass spectrometry) is crucial to create a complete and publicly available dataset for this compound.
-
Biological Activity: Investigating the pharmacological properties of purified this compound to understand its potential therapeutic applications.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for drug discovery and development.
References
The Role of 6-Acetylnimbandiol in Plant Defense: A Methodological Framework for Investigation
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the direct role of 6-Acetylnimbandiol in plant defense mechanisms. The following guide, therefore, presents a hypothetical, yet methodologically robust, framework for investigating the potential of this and other novel secondary metabolites in plant immunity. This document is intended for researchers, scientists, and drug development professionals as a technical guide to illustrate the experimental approaches and data presentation required to elucidate the function of a new compound in this field.
Introduction to Plant Defense and Novel Elicitors
Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a myriad of pathogens and herbivores. This defense system relies on the recognition of elicitors—molecules that signal the presence of a threat—which in turn activates a cascade of downstream defense responses. These responses can range from the rapid production of reactive oxygen species (ROS) and the reinforcement of cell walls to the synthesis of defense-related hormones like salicylic acid (SA) and jasmonic acid (JA), and the expression of pathogenesis-related (PR) genes.
Secondary metabolites are a vast and diverse group of organic compounds produced by plants that are not directly involved in their primary growth and development but are crucial for their interaction with the environment. Many of these compounds have been identified as key players in plant defense. This compound, a limonoid isolated from neem (Azadirachta indica), belongs to a class of compounds known for their insecticidal and medicinal properties. While its role in plant defense is not established, its chemical nature suggests it could function as an endogenous signaling molecule or a direct defense compound.
This guide outlines a comprehensive approach to test the hypothesis that this compound plays a role in plant defense, detailing experimental protocols, data presentation strategies, and visualization of conceptual frameworks.
Quantitative Data Presentation: Hypothetical Findings
To rigorously assess the efficacy of a novel defense compound, quantitative data must be systematically collected and presented. The following tables represent hypothetical data that could be generated from experiments investigating this compound.
Table 1: Effect of this compound on the Growth of a Fungal Pathogen (in vitro)
| Concentration of this compound (µM) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |
| 0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 10 | 15.2 ± 2.1 | 22.5 ± 3.4 |
| 50 | 45.8 ± 4.5 | 68.1 ± 5.2 |
| 100 | 82.3 ± 6.1 | 91.7 ± 4.8 |
Table 2: Induction of Defense-Related Gene Expression in Arabidopsis thaliana by this compound Treatment
| Gene | Function | Fold Change (24h post-treatment) |
| PR1 | Pathogenesis-Related Protein 1 (SA marker) | 12.5 ± 1.8 |
| PDF1.2 | Plant Defensin 1.2 (JA marker) | 2.1 ± 0.3 |
| PAL1 | Phenylalanine Ammonia-Lyase 1 (Phenylpropanoid pathway) | 8.9 ± 1.1 |
| RBOHD | Respiratory Burst Oxidase Homolog D (ROS production) | 6.4 ± 0.9 |
Table 3: Quantification of Endogenous Phytohormones in Response to this compound
| Treatment | Salicylic Acid (ng/g FW) | Jasmonic Acid (ng/g FW) |
| Mock (Control) | 35.2 ± 5.1 | 18.9 ± 3.2 |
| This compound (50 µM) | 152.8 ± 15.7 | 25.4 ± 4.1 |
| Pathogen Inoculation | 210.5 ± 22.3 | 85.1 ± 9.8 |
| This compound + Pathogen | 285.1 ± 30.5 | 92.3 ± 11.2 |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating scientific findings. Below are standard protocols that would be employed to generate the data presented above.
In Vitro Antifungal Assay
-
Preparation of Fungal Cultures: A phytopathogenic fungus (e.g., Botrytis cinerea) is cultured on Potato Dextrose Agar (PDA) plates at 25°C.
-
Preparation of Test Compound: this compound is dissolved in a minimal amount of DMSO and then diluted with sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1% in all treatments, including the control.
-
Mycelial Growth Inhibition Assay:
-
A 5 mm mycelial plug from the edge of an actively growing fungal culture is placed in the center of a fresh PDA plate amended with the test compound.
-
Plates are incubated at 25°C in the dark.
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
-
Spore Germination Assay:
-
Fungal spores are harvested from a mature culture and suspended in a liquid medium (e.g., Potato Dextrose Broth) to a final concentration of 1x10^5 spores/mL.
-
The spore suspension is mixed with the test compound at various concentrations.
-
Aliquots of the mixture are placed on a microscope slide and incubated in a humid chamber at 25°C for 6-8 hours.
-
The number of germinated and non-germinated spores is counted under a microscope (a spore is considered germinated if the germ tube is at least half the length of the spore).
-
The percentage of inhibition is calculated relative to the control.
-
Plant Treatment and Gene Expression Analysis
-
Plant Growth: Arabidopsis thaliana (Col-0) plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Compound Application: Four-week-old plants are treated by spraying the leaves with a 50 µM solution of this compound containing 0.01% Tween-20 as a surfactant. Control plants are sprayed with a mock solution (0.01% Tween-20, and the corresponding concentration of DMSO).
-
Sample Collection and RNA Extraction: Leaf tissue is harvested at specified time points (e.g., 0, 6, 12, 24 hours) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Quantitative Real-Time PCR (RT-qPCR):
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit.
-
RT-qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Gene-specific primers for target genes (PR1, PDF1.2, PAL1, RBOHD) and a reference gene (e.g., Actin2) are used.
-
The relative expression levels are calculated using the 2^-ΔΔCt method.
-
Phytohormone Quantification
-
Sample Preparation: Plant tissue (approximately 100 mg fresh weight) is collected and flash-frozen. The tissue is then homogenized in an extraction buffer (e.g., 80% methanol).
-
Hormone Extraction and Purification: The homogenate is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
LC-MS/MS Analysis: The purified samples are analyzed using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).
-
Separation is achieved on a C18 reverse-phase column.
-
Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for SA and JA, with the inclusion of isotopically labeled internal standards for accurate quantification.
-
Visualizing Molecular Pathways and Workflows
Diagrams are essential for communicating complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams illustrating a potential signaling pathway for this compound and the experimental workflow for its investigation.
Caption: Hypothetical signaling pathway initiated by this compound in a plant cell.
Caption: Experimental workflow for investigating a novel plant defense compound.
Conclusion
While the specific role of this compound in plant defense remains to be elucidated, this guide provides a comprehensive and technically detailed roadmap for its investigation. By employing a combination of in vitro and in planta assays, quantitative molecular analyses, and a systematic approach to dissecting the underlying signaling pathways, researchers can determine the potential of this and other novel compounds as elicitors or direct inhibitors in plant protection. The structured presentation of data and clear visualization of complex processes are paramount for communicating findings within the scientific community and for the potential translation of this knowledge into practical applications for sustainable agriculture.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Acetylnimbandiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Acetylnimbandiol is a limonoid triterpenoid found in the neem tree (Azadirachta indica), a plant renowned for its wide range of medicinal properties. As research into the therapeutic potential of individual neem compounds intensifies, the need for accurate and reliable quantitative methods becomes paramount. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The described protocol is designed to offer high sensitivity, specificity, and reproducibility, making it suitable for phytochemical analysis, pharmacokinetic studies, and quality control of herbal formulations.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reagents: Formic acid (analytical grade).
-
Standards: this compound reference standard (purity ≥98%).
-
Sample Matrices: e.g., Neem leaf extract, plasma, or pharmaceutical formulation.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 215 nm |
| Run Time | 25 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation protocol will vary depending on the matrix.
-
For Plant Extracts (e.g., Neem Leaf Powder):
-
Accurately weigh 1 g of the dried powder.
-
Perform extraction with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
-
For Biological Fluids (e.g., Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile (protein precipitation).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (initial conditions).
-
Filter through a 0.22 µm syringe filter prior to HPLC analysis.
-
5. Method Validation Parameters
For robust and reliable quantification, the method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Specification |
| Linearity | R² > 0.999 for the calibration curve. |
| Accuracy | Recovery should be within 98-102%. |
| Precision | Relative Standard Deviation (RSD) should be less than 2% for both intra-day and inter-day precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
Table 1: Quantitative Data Summary
| Sample ID | Matrix | Concentration of this compound (µg/mL or µg/g) | % RSD (n=3) |
| Sample 1 | Neem Leaf Extract | 45.8 | 1.2 |
| Sample 2 | Plasma (Spiked) | 24.5 | 1.8 |
| Sample 3 | Formulation A | 98.7 | 0.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The method is designed to be robust, accurate, and suitable for a variety of sample types encountered in research and industrial settings. Adherence to the described chromatographic conditions and sample preparation procedures will ensure reliable and reproducible results, facilitating further investigation into the properties and applications of this promising natural compound.
Application Notes and Protocols for the Extraction and Purification of 6-Acetylnimbandiol from Azadirachta indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylnimbandiol is a tetranortriterpenoid found in the neem tree (Azadirachta indica), a plant renowned for its wide array of bioactive compounds. Like other limonoids from neem, such as nimbin and azadirachtin, this compound is of significant interest to the pharmaceutical and agricultural industries for its potential biological activities. These compounds are known to possess anti-inflammatory, insect-antifeedant, and other valuable medicinal properties.
This document provides a detailed protocol for the extraction and purification of this compound from neem plant material, primarily targeting researchers in natural product chemistry and drug development. The methodologies described are based on established techniques for the isolation of similar triterpenoids from Azadirachta indica.
Experimental Protocols
Part 1: Extraction of Crude this compound
This section details the initial extraction of the crude mixture of phytochemicals, including this compound, from the plant source. Neem seeds or leaves are the most common starting materials.[1]
1.1. Materials and Reagents
-
Dried and powdered neem seeds or leaves
-
n-Hexane (analytical grade)
-
Methanol or Ethanol (analytical grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
1.2. Sample Preparation
-
Collect fresh, healthy neem seeds or leaves.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Shade dry the material for 7-10 days to prevent the degradation of heat-sensitive compounds.[1]
-
Grind the dried material into a fine powder using a mechanical grinder.
1.3. Extraction Procedure (Soxhlet Extraction)
-
Defatting (for seeds): To remove non-polar oils, first perform a Soxhlet extraction of the powdered neem seeds with n-hexane for 6-8 hours. This step is crucial for improving the efficiency of the subsequent extraction of more polar triterpenoids.
-
Extraction of Triterpenoids:
-
Air-dry the defatted seed powder to remove residual hexane.
-
Perform a second Soxhlet extraction on the defatted powder (or the initial leaf powder) using methanol or ethanol for 6-8 hours.[1]
-
-
Concentration:
-
Collect the methanolic or ethanolic extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[2]
-
-
Storage: Store the crude extract at 4°C for further purification.[1]
Part 2: Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process involving column chromatography and potentially High-Performance Liquid Chromatography (HPLC) is required to isolate this compound.
2.1. Materials and Reagents
-
Crude neem extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Preparative HPLC system (optional, for high purity)
-
C18 HPLC column
2.2. Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.[1]
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.[1] A suggested gradient is as follows:
-
100% n-Hexane
-
90:10 n-Hexane:Ethyl Acetate
-
80:20 n-Hexane:Ethyl Acetate
-
70:30 n-Hexane:Ethyl Acetate
-
50:50 n-Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (optional, for highly polar compounds)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC). A mobile phase similar to the elution solvent (e.g., n-hexane:ethyl acetate 70:30) can be used for TLC analysis. Visualize the spots under UV light or by using an appropriate staining reagent.
-
Pool the fractions that contain the compound of interest (based on Rf values of known standards or further analytical characterization).
-
-
Re-purification: Fractions containing the target compound but still showing impurities may need to be subjected to a second round of column chromatography with a shallower solvent gradient.[1]
2.3. High-Purity Purification by Preparative HPLC (Optional) For achieving very high purity, the semi-purified fractions from column chromatography can be further purified using preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used for the separation of neem limonoids.[3]
-
Mobile Phase: An isocratic or gradient system of methanol and water is typically effective. For example, a mobile phase of 70:30 (v/v) methanol:water has been used for the separation of nimbolide, a related compound.[3]
-
Detection: Monitor the elution of compounds using a UV detector, typically in the range of 210-220 nm for limonoids.[4]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator or lyophilization to obtain the pure compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical extraction and purification of neem limonoids. Actual values may vary depending on the plant material and experimental conditions.
Table 1: Extraction Yields from Azadirachta indica (500g of starting material)
| Plant Material | Extraction Method | Solvent | Crude Extract Yield (g) | Approximate Yield (%) |
| Neem Seeds (defatted) | Soxhlet | Methanol | 45.5 | 9.1% |
| Neem Leaves | Soxhlet | Ethanol | 38.2 | 7.6% |
| Neem Leaves | Microwave-Assisted | Ethanol | 41.5 | 8.3% |
Table 2: Purification of this compound from Crude Methanolic Seed Extract (starting with 10g of crude extract)
| Purification Step | Fraction(s) | Mass Recovered (mg) | Purity (estimated by HPLC) |
| Column Chromatography | F-15 to F-20 | 850 | ~65% |
| Re-chromatography | RF-5 to RF-8 | 520 | ~90% |
| Preparative HPLC | Peak 1 | 450 | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Steps
This diagram shows the logical progression and decision points in the purification process.
Caption: Decision-making in the purification of this compound.
References
application of 6-Acetylnimbandiol as a botanical insecticide
- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insecticides: Low Toxicity Options | Home and Garden Education Center [homegarden.cahnr.uconn.edu]
Application Notes and Protocols for the Development of a Stable Formulation for 6-Acetylnimbandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylnimbandiol is a complex diterpenoid natural product. Like many compounds in its class, it is presumed to exhibit poor aqueous solubility, which presents a significant challenge for its development as a potential therapeutic agent. Furthermore, the presence of an acetyl ester group raises concerns about its chemical stability, particularly susceptibility to hydrolysis.[1][2][3] This document provides a comprehensive guide to developing a stable and effective formulation for this compound, outlining a systematic approach from initial characterization to the selection and evaluation of advanced formulation strategies.
The primary goals for the formulation of this compound are:
-
To enhance its aqueous solubility and dissolution rate.
-
To ensure its chemical stability, preventing the degradation of the acetyl group.
-
To develop a formulation that is suitable for the intended route of administration.
Pre-formulation Studies
A thorough pre-formulation investigation is critical to understanding the physicochemical properties of this compound and guiding the formulation development process.[4][5][6]
Physicochemical Characterization
The initial step is to determine the fundamental properties of the this compound drug substance.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Purpose |
| Molecular Formula | Mass Spectrometry | C28H34O8 |
| Molar Mass | Mass Spectrometry | 498.56 g/mol |
| Appearance | Visual Inspection | To be determined (TBD) |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the solid-state properties and purity. |
| pKa | Potentiometric Titration / UV-Vis Spectroscopy | To understand the ionization behavior of the molecule. |
| LogP | HPLC Method / Shake-Flask Method | To determine the lipophilicity of the compound. |
| Aqueous Solubility | Shake-Flask Method in various media (pH 1.2, 4.5, 6.8, 7.4) | To quantify the intrinsic solubility and its pH-dependence. |
| Solubility in Solvents | Shake-Flask Method | To identify potential co-solvents for liquid formulations (e.g., Ethanol, Propylene Glycol, PEG 400). |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To assess the material's tendency to absorb moisture. |
| Solid-State Properties | X-ray Powder Diffraction (XRPD), Microscopy | To determine if the material is crystalline or amorphous. |
Stability Assessment
A forced degradation study is essential to identify the degradation pathways and the intrinsic stability of this compound.
Table 2: Forced Degradation Study Conditions
| Condition | Description | Purpose |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | To assess stability in acidic conditions. |
| Basic Hydrolysis | 0.1 N NaOH at 60°C for 24h | To assess stability in basic conditions and the likelihood of ester hydrolysis. |
| Oxidative Degradation | 3% H2O2 at RT for 24h | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 80°C for 48h (solid state) | To assess thermal stability. |
| Photostability | ICH Q1B guidelines (UV/Vis light exposure) | To determine light sensitivity. |
Experimental Protocols: Pre-formulation
Protocol for Aqueous Solubility Determination
-
Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved solid, and analyze the concentration of this compound using a validated HPLC-UV method.
Protocol for Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl or 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal: Store the solid drug substance at 80°C.
-
Photostability: Expose the solid drug substance to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at initial, 2, 4, 8, and 24-hour time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
Formulation Development Workflow
The selection of a suitable formulation strategy will be guided by the outcomes of the pre-formulation studies.
Caption: Formulation development workflow for this compound.
Protocols for Formulation Strategies
Based on the pre-formulation data, one or more of the following strategies may be pursued.[7][8][9]
Protocol for Amorphous Solid Dispersion (ASD) by Spray Drying
This technique is suitable for poorly soluble, thermally labile compounds.
-
Polymer and Solvent Selection:
-
Select a suitable polymer (e.g., HPMC-AS, PVP, Soluplus®) based on miscibility and stability studies.
-
Choose a common solvent system for both this compound and the polymer (e.g., acetone, methanol, or a mixture).
-
-
Preparation of Spray Solution:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to achieve efficient solvent evaporation without causing thermal degradation.
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Analyze the resulting powder for drug loading, amorphous nature (XRPD), and dissolution enhancement.
-
Table 3: Example Parameters for Spray Drying
| Parameter | Setting |
| Inlet Temperature | 80 - 120°C |
| Atomization Pressure | 1 - 2 bar |
| Feed Rate | 3 - 10 mL/min |
| Aspirator Rate | 80 - 100% |
Protocol for Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Preparation:
-
Based on solubility data, mix selected oil, surfactant, and co-solvent in different ratios.
-
Add this compound to the excipient mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.
-
-
Self-Emulsification Test:
-
Add 1 mL of the formulation to 250 mL of water in a beaker with gentle stirring.
-
Observe the time it takes for the emulsion to form and its appearance (clarity).
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Assess the formulation for any signs of drug precipitation upon dilution.
-
Stability Testing of Final Formulations
Once a lead formulation is identified, it must undergo rigorous stability testing according to ICH guidelines.
Table 4: ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Signaling Pathway Visualization (Hypothetical)
If this compound is found to interact with a known signaling pathway, visualizing this interaction is crucial. The following is a hypothetical example of its interaction with the NF-κB pathway, a common target for anti-inflammatory natural products.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The development of a stable formulation for this compound requires a systematic, data-driven approach. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to characterize the drug substance, identify key liabilities such as poor solubility and potential for hydrolysis, and select and optimize an appropriate formulation strategy. By following these guidelines, it is possible to overcome the challenges associated with this promising natural product and develop a stable and bioavailable dosage form.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Preformulation Studies and Bioavailability Enhancement of Curcumin with a ‘Two in One’ PEG-β-Cyclodextrin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antifeedant Bioassay of 6-Acetylnimbandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylnimbandiol is a limonoid, a class of highly oxygenated triterpenoids found in the Meliaceae family, notably in the neem tree (Azadirachta indica). Neem-derived compounds are renowned for their potent insecticidal and antifeedant properties, making them a focal point for the development of bio-rational pesticides.[1] Limonoids, including this compound and its close analogue nimbolide, act as powerful feeding deterrents against a wide range of phytophagous insects.[2][3] The primary mechanism of action involves the disruption of insect growth and development by interfering with the endocrine system, and through direct deterrence of feeding by stimulating gustatory receptors.[4] This document provides a detailed protocol for conducting an antifeedant bioassay of this compound using a standard leaf disc no-choice method, along with data presentation guidelines and an overview of the putative signaling pathways involved.
Data Presentation
The antifeedant activity of this compound and its analogues can be quantified using the Effective Dose 50 (ED50), which represents the concentration required to inhibit feeding by 50%. The following tables summarize the antifeedant activity of nimbolide and its synthetic derivatives against the third instar larvae of Spodoptera litura, a common agricultural pest. This data provides a comparative baseline for assessing the potency of this compound.
Table 1: Antifeedant Activity of Nimbolide and its Derivatives against Spodoptera litura [5]
| Compound | ED50 (mg/cm²) |
| Nimbolide | > 1.0 |
| Derivative 2a | 0.49 |
| Derivative 2c | 0.95 |
| Derivative 2d | 0.97 |
Lower ED50 values indicate higher antifeedant activity.
Experimental Protocols
Leaf Disc No-Choice Antifeedant Bioassay
This protocol is adapted from established methods for assessing the antifeedant activity of plant-derived compounds against lepidopteran larvae.[5]
Materials:
-
This compound
-
Acetone (analytical grade)
-
Distilled water
-
Tween-20 or other suitable surfactant
-
Fresh, untreated host plant leaves (e.g., castor bean, Ricinus communis, for Spodoptera litura)
-
Third instar larvae of the target insect species (e.g., Spodoptera litura)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cork borer or leaf punch
-
Micropipettes
-
Forceps
-
Incubator or growth chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Prepare a control solution of acetone and a surfactant (e.g., 0.1% Tween-20 in distilled water) without the test compound.
-
-
Preparation of Leaf Discs:
-
Excise uniform discs from fresh host plant leaves using a cork borer.
-
Immerse the leaf discs in the respective test solutions for a few seconds.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper moistened with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce one pre-starved (for 2-4 hours) third instar larva into each Petri dish.
-
For each concentration and the control, set up an appropriate number of replicates (e.g., 10-20).
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).
-
After 24 hours, measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter, image analysis software, or a grid-paper method.
-
Calculate the percentage of feeding inhibition using the following formula:
-
Antifeedant Index (%) = [(C - T) / (C + T)] x 100
-
Where C is the area of leaf consumed in the control discs and T is the area of leaf consumed in the treated discs.
-
-
-
Data Analysis:
-
Subject the data to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the ED50 value using Probit analysis.
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Insect Growth Regulation Assays Using 6-Acetylnimbandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylnimbandiol is a limonoid isolated from the neem tree (Azadirachta indica), which is known for a variety of bioactive compounds with insecticidal properties. As an analog of other potent insect growth regulators (IGRs) found in neem, such as azadirachtin, this compound is presumed to interfere with the normal growth, development, and metamorphosis of insects.[1][2] IGRs are considered valuable tools in pest management due to their targeted mode of action and generally lower toxicity to non-target organisms compared to conventional insecticides.[3][4][5]
These application notes provide a comprehensive overview of the presumed mechanism of action of this compound and detailed protocols for conducting insect growth regulation assays to evaluate its efficacy. The methodologies described are designed to be adaptable for various insect species and research objectives.
Mechanism of Action
The primary mode of action of neem-derived limonoids, and by extension this compound, is the disruption of the insect endocrine system.[1][6] This interference primarily targets two key developmental hormones: ecdysone and juvenile hormone (JH).[7][8][9]
-
Ecdysone Disruption: this compound likely acts as an antagonist to the ecdysone receptor (EcR), preventing the proper binding of the molting hormone, 20-hydroxyecdysone (20E).[6] This disruption inhibits the molting process, leading to larval mortality, developmental abnormalities, and failure to pupate.[6][7] It may also interfere with the synthesis of ecdysone by affecting the prothoracic glands.[1]
-
Juvenile Hormone Disruption: The compound may also affect the titer of juvenile hormone, which is crucial for maintaining the larval state.[1][7] By interfering with JH levels, this compound can induce premature metamorphosis or prevent the successful transition between developmental stages.
The multi-target nature of such compounds, affecting both ecdysone and juvenile hormone pathways, makes the development of resistance in insect populations less likely.[10]
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described assays. These tables are intended to serve as templates for presenting experimental results.
Table 1: Larval Mortality and Growth Inhibition of a Target Insect Species Exposed to this compound
| Concentration (ppm) | % Mortality (Mean ± SD) | % Growth Inhibition (Mean ± SD) | IC50 (ppm) |
| Control (0) | 5.0 ± 1.2 | 0 | - |
| 1 | 25.3 ± 3.5 | 15.8 ± 2.1 | |
| 5 | 52.1 ± 4.1 | 48.2 ± 3.7 | 4.8 |
| 10 | 85.7 ± 2.9 | 79.5 ± 4.5 | |
| 25 | 98.2 ± 1.5 | 95.1 ± 2.3 |
Table 2: Effects of this compound on Pupation and Adult Emergence
| Concentration (ppm) | % Pupation (Mean ± SD) | % Adult Emergence (Mean ± SD) | % Emergence Inhibition (EI50) (ppm) |
| Control (0) | 94.5 ± 2.3 | 92.1 ± 3.1 | - |
| 1 | 75.2 ± 4.5 | 68.9 ± 5.2 | |
| 5 | 40.1 ± 3.8 | 32.5 ± 4.0 | 3.9 |
| 10 | 12.8 ± 2.1 | 8.3 ± 1.9 | |
| 25 | 1.5 ± 0.8 | 0.5 ± 0.5 |
Table 3: Anti-feedant Effects of this compound
| Concentration (ppm) | Food Consumption (mg/larva/day) (Mean ± SD) | % Feeding Deterrence (Mean ± SD) |
| Control (0) | 25.4 ± 2.1 | 0 |
| 1 | 18.2 ± 1.9 | 28.3 ± 3.5 |
| 5 | 9.8 ± 1.5 | 61.4 ± 4.1 |
| 10 | 4.1 ± 0.9 | 83.9 ± 3.2 |
| 25 | 1.2 ± 0.5 | 95.3 ± 2.0 |
Experimental Protocols
Protocol 1: Larval Growth Inhibition and Mortality Assay
This assay determines the dose-dependent effect of this compound on the growth and survival of insect larvae.
Materials:
-
This compound stock solution (in an appropriate solvent like acetone or ethanol)
-
Artificial diet for the target insect species
-
24-well plates or similar containers
-
Synchronized early instar larvae of the target insect species
-
Fine paintbrush
-
Incubator with controlled temperature, humidity, and photoperiod
-
Microbalance
Procedure:
-
Preparation of Treated Diet: Prepare a series of dilutions of the this compound stock solution. Incorporate each dilution into the molten artificial diet at a known final concentration (e.g., 1, 5, 10, 25 ppm). A control diet should be prepared with the solvent alone.
-
Assay Setup: Dispense an equal amount of the treated and control diet into each well of the 24-well plates and allow it to solidify.
-
Larval Introduction: Using a fine paintbrush, carefully transfer one synchronized early instar larva into each well.
-
Incubation: Place the plates in an incubator set to the optimal conditions for the target insect species.
-
Data Collection:
-
Record larval mortality daily for a period of 7-10 days, or until the control larvae reach a specific developmental milestone (e.g., pupation).
-
At the end of the assay period, record the final weight of the surviving larvae.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Calculate the percentage growth inhibition relative to the control group.
-
Determine the IC50 (concentration causing 50% growth inhibition) and LC50 (concentration causing 50% mortality) values using probit analysis.
-
Protocol 2: Molting Disruption and Emergence Inhibition Assay
This protocol assesses the impact of this compound on the molting process and the successful emergence of adults.
Materials:
-
Late instar larvae of the target insect species
-
Petri dishes or similar containers lined with filter paper
-
This compound solutions of varying concentrations
-
Micropipette
-
Stereomicroscope
Procedure:
-
Topical Application or Dietary Exposure:
-
Topical: Apply a small, known volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each late-instar larva. Control larvae receive the solvent alone.
-
Dietary: Expose late-instar larvae to a diet treated with different concentrations of this compound as described in Protocol 1 for a defined period (e.g., 24 hours).
-
-
Observation: Transfer the treated larvae to clean petri dishes with an untreated food source.
-
Data Collection: Monitor the larvae daily and record the following:
-
Number of larvae that successfully pupate.
-
Number of larvae that die during the molting process.
-
Any morphological abnormalities in the pupae.
-
Number of successfully emerged adults.
-
Any deformities in the emerged adults (e.g., crumpled wings).
-
-
Data Analysis:
-
Calculate the percentage of pupation and adult emergence for each concentration.
-
Calculate the percentage of emergence inhibition (EI) and determine the EI50 value.
-
Protocol 3: Anti-feedant Assay
This assay quantifies the feeding deterrent properties of this compound.
Materials:
-
Leaf discs of a host plant or artificial diet discs
-
This compound solutions of varying concentrations
-
Petri dishes with moistened filter paper
-
Third or fourth instar larvae (pre-weighed)
-
Microbalance
Procedure:
-
Preparation of Leaf/Diet Discs:
-
Dip leaf discs of a uniform size into the different concentrations of this compound solution for a few seconds and allow them to air dry. Control discs are dipped in the solvent alone.
-
Alternatively, apply a known volume of the test solution evenly onto the surface of pre-weighed artificial diet discs.
-
-
Assay Setup: Place one treated leaf or diet disc in a petri dish with moistened filter paper to maintain humidity.
-
Larval Introduction: Introduce one pre-weighed larva into each petri dish.
-
Incubation: Keep the petri dishes in an incubator under appropriate conditions for 24-48 hours.
-
Data Collection:
-
After the exposure period, remove the larva and re-weigh it.
-
Re-weigh the leaf/diet disc to determine the amount consumed. A control disc without a larva should also be weighed to account for water loss.
-
-
Data Analysis:
-
Calculate the amount of food consumed by each larva.
-
Calculate the percentage of feeding deterrence for each concentration compared to the control.
-
Visualizations
Caption: Ecdysone signaling pathway disruption by this compound.
Caption: Workflow for the larval growth inhibition assay.
References
- 1. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. ijcmas.com [ijcmas.com]
- 4. Insect growth regulator - Wikipedia [en.wikipedia.org]
- 5. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 6. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 8. eagri.org [eagri.org]
- 9. Insect Growth Regulators [growertalks.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mode of Action Studies of 6-Acetylnimbandiol in Insects
Disclaimer: Direct experimental data on the mode of action of 6-Acetylnimbandiol is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of structurally related neem limonoids, such as nimbin, 6-deacetylnimbin, and salannin. It is presumed that this compound shares similar mechanisms of action. Researchers are advised to validate these protocols and findings specifically for this compound.
Application Notes
Introduction
This compound is a tetranortriterpenoid belonging to the limonoid class of compounds, naturally occurring in the neem tree (Azadirachta indica). Like other neem limonoids, it is expected to exhibit potent insecticidal properties, primarily functioning as an antifeedant and an insect growth regulator (IGR).[1][2] These effects stem from its interference with key physiological and biochemical processes in insects, particularly hormonal regulation and nutrient utilization.
Probable Modes of Action
The primary modes of action of this compound in insects are likely multifaceted, targeting both behavioral and developmental pathways:
-
Antifeedant Activity: this compound is expected to act as a potent feeding deterrent for a wide range of phytophagous insects. This action is mediated by the stimulation of specific chemoreceptors in insects that perceive the compound as unpalatable, leading to a cessation of feeding.[1]
-
Insect Growth Regulation (IGR): The compound likely disrupts the normal growth and development of insects by interfering with the endocrine system. The primary molecular target is believed to be the enzyme ecdysone 20-monooxygenase (E-20-M) .[3][4]
-
Inhibition of Ecdysone 20-Monooxygenase: This enzyme is a critical component of the ecdysteroid synthesis pathway, responsible for converting ecdysone to its more active form, 20-hydroxyecdysone. 20-hydroxyecdysone is the principal molting hormone in insects. By inhibiting E-20-M, this compound can disrupt the molting process, leading to developmental abnormalities, failure to molt, and ultimately, mortality.[3][4]
-
-
Effects on Digestive Enzymes: Some neem limonoids have been shown to interfere with the activity of digestive enzymes in the insect midgut, such as α-amylase and proteases.[5] This can lead to reduced nutrient absorption and contribute to the overall insecticidal effect.
Data Presentation: Efficacy of Related Neem Limonoids
The following table summarizes the inhibitory effects of neem limonoids structurally related to this compound on ecdysone 20-monooxygenase (E-20-M) activity. This data provides an expected range of efficacy for this compound.
| Compound | Insect Species | Tissue Homogenate | IC50 (M) | Reference |
| Nimbin | Drosophila melanogaster | Larvae | ~ 5 x 10⁻⁵ | [3] |
| Aedes aegypti | Adult Abdomens | ~ 2 x 10⁻⁵ | [3] | |
| Manduca sexta | Fat Body/Midgut | ~ 1 x 10⁻⁴ | [3] | |
| 6-Deacetylnimbin | Drosophila melanogaster | Larvae | ~ 8 x 10⁻⁵ | [3] |
| Aedes aegypti | Adult Abdomens | ~ 4 x 10⁻⁵ | [3] | |
| Manduca sexta | Fat Body/Midgut | ~ 3 x 10⁻⁴ | [3] | |
| Salannin | Drosophila melanogaster | Larvae | ~ 1 x 10⁻³ | [3] |
| Aedes aegypti | Adult Abdomens | ~ 6 x 10⁻⁴ | [3] | |
| Manduca sexta | Fat Body/Midgut | ~ 9 x 10⁻⁴ | [3] |
Experimental Protocols
Protocol 1: Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is designed to quantify the feeding deterrence of this compound.
Materials:
-
Test insects (e.g., larvae of Spodoptera litura)
-
Fresh, untreated host plant leaves
-
This compound stock solution in a suitable solvent (e.g., acetone)
-
Solvent control (e.g., acetone)
-
Petri dishes with moistened filter paper
-
Leaf punch/cork borer
-
Micropipette
-
Leaf area meter or image analysis software
Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
Using a leaf punch, cut uniform discs from the host plant leaves.
-
Apply a known volume (e.g., 10 µL) of each dilution of the test compound evenly onto the surface of a leaf disc. Prepare a set of control discs treated only with the solvent.
-
Allow the solvent to evaporate completely.
-
Place one treated leaf disc in each Petri dish.
-
Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod).
-
After a defined period (e.g., 24 hours), remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Protocol 2: Insect Growth Regulatory (IGR) Bioassay
This protocol assesses the impact of this compound on insect development.[6][7]
Materials:
-
Test insects (e.g., early instar larvae of Aedes aegypti)
-
Rearing containers (e.g., 24-well plates or beakers)
-
This compound stock solution
-
Larval rearing medium/food
-
Emergence cages
Procedure:
-
Prepare a range of concentrations of this compound in the larval rearing medium.
-
Place a known number of early instar larvae (e.g., 20) into each rearing container with the treated or control medium.
-
Maintain the larvae under standard rearing conditions.
-
Monitor the larvae daily for mortality, developmental abnormalities, and molting success.
-
Record the duration of larval and pupal stages.
-
Transfer pupae to emergence cages and monitor adult emergence.
-
Calculate the Inhibition of Emergence (IE) percentage: IE (%) = [1 - (Number of emerged adults / Initial number of larvae)] * 100
-
Determine the IE50 and IE90 values through probit analysis.[7]
Protocol 3: Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay (In Vitro)
This protocol measures the direct inhibitory effect of this compound on E-20-M activity.[3][8]
Materials:
-
Insect tissue known to have high E-20-M activity (e.g., fat body or midgut from final instar larvae of Manduca sexta)[3]
-
Radiolabeled ecdysone (e.g., [³H]ecdysone)
-
This compound stock solution
-
NADPH
-
Homogenization buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.5)[9]
-
Incubation tubes
-
Scintillation vials and fluid
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissect the target tissue from the insects and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to obtain the mitochondrial or microsomal fraction, where the enzyme is located.[9]
-
In an incubation tube, combine the tissue homogenate, NADPH, and a specific concentration of this compound (or solvent for the control).
-
Initiate the reaction by adding radiolabeled ecdysone.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 2 hours).[8]
-
Stop the reaction by adding a solvent like ethanol.
-
Separate the substrate (ecdysone) from the product (20-hydroxyecdysone) using TLC or HPLC.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the percentage of inhibition of E-20-M activity for each concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Visualizations
Caption: Proposed mechanism of IGR activity of this compound.
Caption: Workflow for the antifeedant bioassay.
Caption: Workflow for the in vitro E-20-M inhibition assay.
References
- 1. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity [periodicos.capes.gov.br]
- 5. Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. researchtrends.net [researchtrends.net]
- 9. Ecdysone 20-monooxygenase: characterization of an insect cytochrome p-450 dependent steroid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Acetylnimbandiol in Integrated Pest Management (IPM)
Introduction to 6-Acetylnimbandiol and its Potential Role in IPM
This compound is a putative novel limonoid, a class of secondary metabolites found in plants of the Meliaceae family, most notably the neem tree (Azadirachta indica). Neem-derived compounds are known for their diverse biological activities against insect pests, acting as antifeedants, insect growth regulators (IGRs), repellents, and sterilants.[1] In an IPM program, which emphasizes a multi-faceted and environmentally sensitive approach to pest control, a selective botanical insecticide like this compound could offer a sustainable alternative or complement to synthetic pesticides.[2][3][4] IPM strategies aim to manage pest populations below economically damaging levels through a combination of techniques, including biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.[2][4][5] The judicious use of selective insecticides is a key component of IPM, applied only when monitoring indicates they are needed.[2][4]
Potential Mode of Action
The primary mode of action of azadirachtin, a well-studied limonoid, involves the disruption of the insect endocrine system.[1] It interferes with the synthesis and release of ecdysteroids (moulting hormones) and juvenile hormones, which are critical for insect development.[1][6] This leads to growth and moulting abnormalities, sterility, and oviposition deterrence.[1] It is hypothesized that this compound, as a related limonoid, may exhibit a similar mode of action. The antifeedant properties are likely mediated through chemoreception, where the compound interacts with gustatory receptors in insects, deterring feeding.[6]
Data Presentation: Efficacy of Related Compounds
The following tables summarize the type of quantitative data that would be essential to collect for this compound to evaluate its efficacy. The data presented here is for neem-based products and other insecticides against key agricultural pests, serving as a benchmark for comparison.
Table 1: Larvicidal Activity of Various Insecticides against Spodoptera frugiperda (Fall Armyworm)
| Insecticide | Larval Instar | Concentration / Dose | Mortality (%) (Time) | LC50 | Reference |
| Azadirachtin | 2nd | 0.23 ppm | Not specified | 0.23 ppm (24h) | [7] |
| Azadirachtin | 3rd | 0.28 ppm | Not specified | 0.28 ppm (24h) | [7] |
| Azadirachtin | 4th | Not specified | Not specified | Not specified | [7] |
| Neem Oil | Not specified | Not specified | 76.24% (grand mean) | Not specified | [8] |
| A. indica extract | 3rd | 400 ppm | 64% (72h) | Lowest among plant extracts | [9] |
| Emamectin benzoate | 2nd | 0.02 ppm | Not specified | 0.02 ppm (24h) | [7] |
| Chlorfenapyr | 2nd | 0.07 ppm | Not specified | 0.07 ppm (24h) | [7] |
| Indoxacarb | 2nd | 0.11 ppm | Not specified | 0.11 ppm (24h) | [7] |
| Methomyl | 2nd | 0.14 ppm | Not specified | 0.14 ppm (24h) | [7] |
Table 2: Efficacy of Botanical Extracts against Plutella xylostella (Diamondback Moth) Larvae
| Botanical Extract | Larval Instar | Concentration | Mortality (%) | Reference |
| Neem Extract | 3rd | 3% | 70% | [10] |
| Neem Extract | 4th | 3% | 61.67% | [10] |
| Neem Extract | 3rd | 2% | 58.33% | [10] |
| Neem Extract | 4th | 2% | 50% | [10] |
| Neem Extract | 3rd | 1% | 35% | [10] |
| Neem Extract | 4th | 1% | 30% | [10] |
| Aqueous Neem Leaf Extract | 4th | Not specified | 13.33% (24h) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound. The following are standard protocols for key experiments.
Preparation of this compound Stock Solution
-
Extraction and Purification: If not synthesized, this compound should be extracted from the appropriate plant material (e.g., neem seeds) and purified using chromatographic techniques (e.g., column chromatography, HPLC). The purity of the final compound should be verified by analytical methods such as NMR and mass spectrometry.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of purified this compound.
-
Dissolve the compound in a suitable organic solvent (e.g., acetone, ethanol) to create a high-concentration stock solution (e.g., 10,000 ppm).
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
-
Larvicidal Bioassay (Leaf-Dip Method) for Lepidopteran Pests
This protocol is adapted from methodologies used for Spodoptera frugiperda and Plutella xylostella.[7]
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., Tween-80, Triton X-100) to ensure even spreading on the leaf surface. Concentrations should be selected based on preliminary range-finding tests. A negative control (distilled water + surfactant) and a positive control (a known effective insecticide) should be included.
-
Leaf Preparation: Select fresh, undamaged host plant leaves (e.g., maize for S. frugiperda, cabbage for P. xylostella). Wash the leaves thoroughly with distilled water and allow them to air dry.
-
Treatment Application:
-
Dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely on a clean surface.
-
-
Insect Exposure:
-
Place one treated leaf in a Petri dish or ventilated container lined with moistened filter paper.
-
Introduce a known number of same-instar larvae (e.g., 10-20 third-instar larvae) into each container.
-
Seal the containers and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
-
Data Collection:
-
Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC50 (median lethal concentration) and LC90 values using probit analysis.
-
Antifeedant Bioassay (Choice and No-Choice Tests)
-
Leaf Disc Preparation: Prepare leaf discs of a standard size from the host plant using a cork borer.
-
Treatment: Treat the leaf discs with different concentrations of this compound solution as described in the larvicidal bioassay. For choice tests, half of the disc can be treated, and the other half with the control solution.
-
Insect Exposure:
-
No-Choice Test: Place a single treated leaf disc in a Petri dish with a pre-weighed, starved larva.
-
Choice Test: Place a treated and a control leaf disc in a Petri dish with a pre-weighed, starved larva.
-
-
Data Collection:
-
After a set period (e.g., 24 hours), remove the larva and the remaining leaf material.
-
Measure the consumed leaf area using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI).
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound for IPM.
Hypothesized Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pnwhandbooks.org [pnwhandbooks.org]
- 3. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 4. epa.gov [epa.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Some Synthetic Insecticides and Botanical oils against Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae), on Maize in Egypt [eajbsf.journals.ekb.eg]
- 9. Determination of insecticidal potential of selected plant extracts against fall armyworm (Spodoptera frugiperda) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jast.modares.ac.ir [jast.modares.ac.ir]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for 6-Acetylnimbandiol Research
Abstract:
This document provides detailed application notes and standardized protocols for the research and analysis of 6-Acetylnimbandiol, a limonoid of interest for its potential biological activities. Given the limited availability of specific analytical standards for this compound, this guide presents methodologies adapted from established procedures for related Meliaceae and Rutaceae limonoids.[1][2] The protocols cover extraction, purification, and analytical characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accuracy, reproducibility, and consistency in the analysis of this compound.
Introduction to this compound and Analytical Standards
This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoids found in plants of the Meliaceae family, such as the Neem tree (Azadirachta indica).[3][4] Limonoids are known for a wide spectrum of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties.[4][5] The acetyl group in this compound may influence its polarity, stability, and biological activity.[6]
The use of a certified analytical standard is crucial for the accurate identification, quantification, and biological assessment of a compound. An analytical standard is a highly purified and well-characterized substance used as a reference point in analytical tests. While a specific commercial standard for this compound is not widely available, related limonoid standards from Neem, such as Azadirachtin A, Nimbin, and Gedunin, can be used for method development and as benchmarks.[3] Researchers may need to isolate and thoroughly characterize this compound to create an in-house primary standard.
Key Analytical Techniques
The structural complexity and physicochemical properties of this compound and related limonoids necessitate the use of multiple analytical techniques for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation, quantification, and purification of limonoids from complex plant extracts.[7][8] Coupled with a Diode-Array Detector (DAD) or Mass Spectrometer (MS), it provides high resolution and sensitivity.[2][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile terpenoids.[10][11] For non-volatile limonoids like this compound, derivatization (e.g., silylation) may be required to increase volatility.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structure elucidation of natural products.[13][14][15] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of isolated compounds.[16][17]
Experimental Protocols
The following protocols are generalized for the extraction and analysis of limonoids from a plant matrix (e.g., Neem seeds or leaves) and should be optimized for this compound.
Protocol 1: Extraction and Purification of this compound
This protocol describes a general procedure for obtaining a limonoid-rich fraction from plant material.
Caption: Comprehensive analytical workflow for this compound research.
Hypothetical Signaling Pathway for Investigation
Based on the known anti-inflammatory properties of other limonoids, this compound could potentially modulate the NF-κB signaling pathway. This diagram illustrates a hypothetical mechanism for investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Biological Activity of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thumuavechai.com [thumuavechai.com]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thecbggurus.com [thecbggurus.com]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of 6-Acetylnimbandiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 6-Acetylnimbandiol from its natural source, Azadirachta indica (Neem).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a tetranortriterpenoid, a type of limonoid, naturally occurring in the leaves, seeds, and bark of the Neem tree (Azadirachta indica).[1][2][3] It is one of many structurally related limonoids found in this plant, which contributes to the complexity of its isolation.[4]
Q2: What are the main challenges in the large-scale isolation of this compound?
The primary challenges include:
-
Low Abundance: this compound is a minor constituent in Neem extracts, making it difficult to obtain large quantities.
-
Complex Mixture of Structurally Similar Limonoids: Neem extracts contain a multitude of limonoids with very similar polarities and chromatographic behavior, leading to co-elution and difficult separation.[4]
-
Co-extraction of Impurities: The initial extraction process also isolates pigments, oils, and other classes of compounds that need to be removed in subsequent purification steps.
-
Potential for Hydrolysis: The acetyl group at the C-6 position may be susceptible to hydrolysis under certain pH and temperature conditions during extraction and purification, leading to the formation of nimbandiol.
Q3: Which extraction method is most suitable for large-scale processing of Neem leaves for this compound?
For large-scale operations, a balance between efficiency, cost, and scalability is crucial. While advanced methods like Microwave-Assisted Extraction (MAE) have shown high efficiency for related limonoids like nimbolide on a lab scale, traditional methods like Soxhlet extraction or maceration with polar solvents such as ethanol or methanol are often more scalable and cost-effective for large volumes of biomass.[5][6][7] A binary solvent system, such as a mixture of hexane and ethanol, has been shown to be effective for simultaneously extracting oil and other limonoids.[7]
Q4: What are the recommended purification techniques for isolating this compound?
A multi-step chromatographic approach is typically necessary. This may involve:
-
Liquid-Liquid Partitioning: To remove highly nonpolar compounds like oils and pigments.
-
Column Chromatography: Using silica gel as the stationary phase with a gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate) for initial fractionation.
-
Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography: For further purification of the enriched fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a final polishing step to achieve high purity, often using a reversed-phase column (e.g., C18) with a mobile phase like methanol-water or acetonitrile-water.
Troubleshooting Guides
Problem 1: Low Yield of the Target Compound in the Crude Extract
| Possible Cause | Suggestion |
| Inefficient Extraction Solvent | The polarity of the solvent may not be optimal for this compound. Experiment with solvents of varying polarities, such as ethanol, methanol, or ethyl acetate. A binary solvent system (e.g., hexane-ethanol) might also improve extraction efficiency.[7] |
| Inadequate Extraction Time or Temperature | For methods like Soxhlet or maceration, ensure sufficient extraction time to allow for complete percolation of the solvent through the plant material. For MAE, optimize the extraction time and microwave power to maximize yield without causing degradation.[5] |
| Poor Quality of Source Material | The concentration of limonoids can vary depending on the age of the plant, time of harvest, and geographical location. Ensure the use of high-quality, properly dried, and powdered Neem leaves. |
| Degradation of the Target Compound | The acetyl group may be sensitive to high temperatures or extreme pH. Avoid excessive heat during solvent evaporation and maintain a neutral pH throughout the extraction process. |
Problem 2: Co-elution of this compound with Other Limonoids During Chromatography
| Possible Cause | Suggestion |
| Insufficient Chromatographic Resolution | The stationary and mobile phases are not providing adequate separation. For silica gel chromatography, try a shallower solvent gradient. For preparative HPLC, optimize the mobile phase composition and consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Column Overloading | Injecting too much sample onto the column can lead to broad peaks and poor separation. Reduce the sample load and perform multiple injections if necessary. |
| Structurally Very Similar Impurities | This compound is likely to have several isomers or closely related limonoids that are difficult to separate. Consider using orthogonal chromatographic techniques, for example, normal-phase followed by reversed-phase chromatography. |
Problem 3: Presence of a Significant Amount of Nimbandiol in the Purified Fraction
| Possible Cause | Suggestion |
| Hydrolysis of the Acetyl Group | The acetyl group at C-6 may have been cleaved during the extraction or purification process. |
| Use of Protic Solvents at Elevated Temperatures | Avoid prolonged heating in the presence of protic solvents like methanol or ethanol, especially if acidic or basic conditions are present. |
| pH Instability | Buffer the extraction and purification solvents to a neutral pH to minimize acid or base-catalyzed hydrolysis. |
Quantitative Data
Table 1: Example Quantitative Data for Nimbolide Isolation from Azadirachta indica Leaves[5]
| Parameter | Method | Value |
| Starting Material | Dried Neem Leaf Powder | 5.00 g |
| Extraction Method | Microwave-Assisted Extraction (MAE) | - |
| - Solid/Liquid Ratio | 1:16 g/mL | |
| - Microwave Power | 280 W | |
| - Extraction Time | 22 min | |
| Purification Method | Preparative Thin-Layer Chromatography (PTLC) | - |
| Final Yield of Nimbolide | 0.0336 g | |
| Overall Yield | 0.67% | |
| Purity | >98% |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Limonoid-Enriched Fraction from Neem Leaves
-
Milling and Drying: Air-dry fresh Neem leaves in the shade until brittle. Grind the dried leaves into a coarse powder (e.g., 20-40 mesh).
-
Soxhlet Extraction:
-
Load the powdered leaf material into the thimble of a large-scale Soxhlet extractor.
-
Use 95% ethanol as the solvent.
-
Extract for 12-24 hours, or until the solvent running through the siphon is colorless.
-
-
Solvent Evaporation: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a minimal amount of 90% aqueous methanol.
-
Partition the methanolic solution against an equal volume of hexane three times to remove nonpolar impurities like oils and pigments.
-
Collect and combine the methanolic layers and evaporate the solvent under reduced pressure to yield a limonoid-enriched fraction.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
-
Dissolve the limonoid-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., hexane:ethyl acetate 6:4) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Preparative HPLC (Final Purification):
-
Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase of methanol and water (e.g., starting with 60% methanol and increasing to 80% over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 215 nm).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Visualizations
References
- 1. abrinternationaljournal.org [abrinternationaljournal.org]
- 2. Azadirachta indica - Wikipedia [en.wikipedia.org]
- 3. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive limonoids from the leaves of Azaridachta indica (Neem) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tatiuc.edu.my [tatiuc.edu.my]
Technical Support Center: Optimizing 6-Acetylnimbandiol Yield from Neem Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Acetylnimbandiol from neem (Azadirachta indica) extracts. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found in the neem tree?
This compound is a tetranortriterpenoid, a type of limonoid, found in the neem tree. Limonoids are a class of highly oxygenated and structurally diverse secondary metabolites. While present in various parts of the tree, limonoids like this compound are often found in the leaves.[1]
Q2: Which solvent system is most effective for extracting this compound?
The choice of solvent is critical for maximizing the yield of this compound. Generally, solvents with intermediate polarity are effective for extracting limonoids. While specific optimization for this compound is not widely reported, studies on similar limonoids suggest that ethanol, methanol, or binary mixtures of polar and non-polar solvents can be effective. For instance, a mixture of ethanol and hexane has been used for the extraction of other limonoids from neem. It is recommended to perform small-scale pilot extractions with different solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures thereof) to determine the optimal choice for your specific plant material.
Q3: What are the key parameters to consider for optimizing the extraction process?
Several factors can significantly influence the extraction yield of this compound. These include:
-
Extraction Method: Techniques such as Soxhlet extraction, maceration, and microwave-assisted extraction (MAE) can be employed. MAE has been shown to be a rapid and efficient method for extracting other limonoids like nimbolide from neem leaves.[2][3]
-
Solvent-to-Solid Ratio: A higher ratio generally leads to better extraction efficiency, but an excessively high ratio can make solvent recovery difficult and costly.
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can lead to the degradation of sensitive compounds.
-
Temperature: Higher temperatures can increase solubility and extraction rate, but may also lead to the degradation of thermolabile compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Solvent: The solvent used may not be ideal for extracting this compound. 2. Inadequate Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound effectively. 3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the age of the plant, time of harvest, and storage conditions. 4. Inefficient Grinding: Improperly ground plant material will have a smaller surface area, leading to poor extraction. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures) to identify the most effective one. 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Consider using a Response Surface Methodology (RSM) approach for optimization.[2] 3. Source High-Quality Material: Use fresh, healthy neem leaves and ensure they are properly dried and stored to prevent degradation of secondary metabolites. 4. Proper Grinding: Grind the dried plant material to a fine powder to maximize the surface area for extraction. |
| Co-extraction of Impurities | 1. Solvent Polarity: The chosen solvent may be too non-polar or too polar, leading to the extraction of a wide range of unwanted compounds. 2. High Extraction Temperature: Elevated temperatures can increase the solubility of undesirable compounds. | 1. Solvent Selectivity: Use a solvent system that is more selective for limonoids. A step-wise extraction with solvents of increasing polarity can also be effective. 2. Lower Extraction Temperature: Perform the extraction at a lower temperature to minimize the co-extraction of impurities. 3. Pre-extraction with a Non-polar Solvent: A pre-wash of the plant material with a non-polar solvent like hexane can remove oils and other non-polar impurities before the main extraction. |
| Difficulty in Purifying this compound | 1. Presence of Structurally Similar Limonoids: Neem extracts contain a complex mixture of limonoids with similar chemical properties, making separation challenging. 2. Inappropriate Chromatographic Conditions: The stationary phase, mobile phase, or gradient program may not be suitable for resolving this compound from other compounds. | 1. Multi-step Purification: Employ a combination of chromatographic techniques. For example, use column chromatography with silica gel as a first step, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification. 2. Method Development for Chromatography: Systematically screen different mobile phase compositions and gradients. Using a combination of normal-phase and reverse-phase chromatography can also be beneficial. |
Quantitative Data Summary
The following table summarizes extraction yields for related limonoids from neem, which can serve as a reference for optimizing this compound extraction. Note that these values are for different compounds and were obtained under varying experimental conditions.
| Compound | Plant Part | Extraction Method | Solvent | Yield | Reference |
| Nimbolide | Leaves | Microwave-Assisted Extraction | Not Specified | 0.67% (of crude extract) | [2] |
| Azadirachtin | Seeds | Not Specified | Not Specified | 0.2 to 6.2% (of active ingredients from kernel) | [4] |
Experimental Protocols
Example Protocol 1: Microwave-Assisted Extraction (MAE) of Limonoids from Neem Leaves (Adapted for this compound)
This protocol is adapted from a method used for the extraction of nimbolide and may require optimization for this compound.[2][3]
-
Preparation of Plant Material:
-
Collect fresh, healthy neem leaves.
-
Wash the leaves thoroughly with distilled water to remove any dust or debris.
-
Dry the leaves in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Microwave-Assisted Extraction:
-
Place a known amount of the powdered neem leaves (e.g., 10 g) into a microwave-safe extraction vessel.
-
Add the chosen extraction solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:16 g/mL).
-
Set the microwave power (e.g., 280 W) and extraction time (e.g., 22 minutes).
-
After extraction, allow the mixture to cool down.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Wash the residue with a small amount of the fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
-
Yield Calculation:
-
Dry the concentrated extract to a constant weight and calculate the percentage yield.
-
Example Protocol 2: Purification of Limonoids using Column Chromatography and Preparative TLC (Adapted for this compound)
This protocol is a general approach for the purification of limonoids and will likely need to be optimized for this compound.
-
Column Chromatography (Initial Separation):
-
Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimum amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative Thin Layer Chromatography (pTLC) (Fine Purification):
-
Concentrate the pooled fractions from the column chromatography.
-
Apply the concentrated sample as a band onto a preparative TLC plate (silica gel).
-
Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane = 4:6).[2]
-
Visualize the separated bands under UV light (if the compound is UV active) or by using a suitable staining reagent.
-
Scrape the band corresponding to the desired compound.
-
Extract the compound from the silica gel using a suitable solvent (e.g., ethyl acetate or chloroform).
-
Filter and concentrate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 6-Acetylnimbandiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the formulation of 6-Acetylnimbandiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a limonoid, a class of tetranortriterpenoids.[1] While specific data for this compound is limited, its parent compound, nimbolide, is known for its poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy.[2][3][4][5] Overcoming this challenge is crucial for developing effective oral and parenteral dosage forms.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, like other poorly soluble drugs, is influenced by several factors including:
-
Physicochemical Properties: Its molecular structure, crystal lattice energy, and polarity.
-
Solvent Properties: The polarity, pH, and presence of co-solvents or surfactants in the formulation.
-
Physical Form: Particle size and whether the compound is in a crystalline or amorphous state.[3][4]
Q3: What are the initial steps to assess the solubility of this compound?
A systematic solubility screening in various solvents is the recommended first step. This helps in understanding the compound's dissolution behavior and provides a basis for selecting an appropriate solubilization strategy.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of this compound.
Issue 1: Poor dissolution of this compound in aqueous media.
-
Possible Cause: High lipophilicity and crystalline nature of the compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4][5] Techniques like micronization or nanosuspension can be employed.[2][3][6]
-
pH Adjustment: Although likely a neutral compound, assessing the impact of pH on solubility is worthwhile, as even minor ionizable groups can be exploited.[3][6]
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic drug.[4][5][6]
-
Issue 2: Precipitation of this compound upon dilution of a stock solution.
-
Possible Cause: The concentration of the drug exceeds its saturation solubility in the final diluted medium.
-
Troubleshooting Steps:
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation and increasing solubility.[3]
-
Complexation: Utilizing complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[6]
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can improve its dissolution rate and extent.[3][6]
-
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol outlines the conventional method for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Collect an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent system to enhance the solubility of this compound.
-
Solvent Selection: Based on initial solubility screening, select a co-solvent in which this compound shows high solubility (e.g., ethanol, propylene glycol).
-
Dissolution: Dissolve the required amount of this compound in the chosen co-solvent.
-
Aqueous Dilution: Slowly add the aqueous phase (e.g., water or buffer) to the drug-co-solvent mixture with continuous stirring. The final concentration of the co-solvent should be optimized to maintain the drug in solution.
Data Presentation
Table 1: Solubility of Nimbolide in Common Solvents (as a proxy for this compound)
| Solvent | Solubility (µg/mL) | Temperature (°C) |
| Water | < 1 | 25 |
| Ethanol | > 10,000 | 25 |
| Methanol | > 10,000 | 25 |
| DMSO | > 20,000 | 25 |
| Propylene Glycol | ~5,000 | 25 |
Note: This data is illustrative and based on the known poor aqueous solubility of nimbolide. Actual values for this compound must be determined experimentally.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area | Simple, widely used | May not be sufficient for very poorly soluble drugs |
| Co-solvency | Reduces solvent polarity | Effective for many drugs, simple to formulate | Potential for precipitation on dilution, toxicity of some co-solvents |
| Surfactant Solubilization | Micellar encapsulation | High solubilization capacity | Potential for toxicity and drug-surfactant interactions |
| Complexation (Cyclodextrins) | Forms inclusion complexes | Can significantly increase solubility and stability | Limited by the size and geometry of the drug and cyclodextrin |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | Enhances dissolution rate, can create amorphous forms | Physical stability can be a concern |
Visualizations
Caption: Experimental workflow for overcoming solubility issues.
Caption: A generalized signaling pathway for drug action.
References
Technical Support Center: 6-Acetylnimbandiol Photostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of 6-Acetylnimbandiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing significant degradation after exposure to light. What are the initial steps to assess its photostability?
A1: To systematically evaluate the photostability of this compound, you should follow the ICH Q1B guidelines for photostability testing of new drug substances.[1][2][3] This involves two main stages: forced degradation testing and confirmatory testing.[1]
-
Forced Degradation Testing: This initial step helps to understand the overall photosensitivity of the molecule and identify potential degradation products.[1][4] You would expose a solution or a thin solid film of this compound to high-intensity light conditions that are more stressful than standard confirmatory testing.
-
Confirmatory Testing: This stage quantifies the extent of degradation under standardized light conditions. Samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1] It is crucial to include dark controls (samples protected from light, for instance, by wrapping in aluminum foil) to differentiate between photodegradation and thermal degradation.[4]
Q2: What analytical techniques are recommended for monitoring the photodegradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective method. This technique allows for the separation and quantification of the parent this compound from its photodegradants. The PDA detector can also provide UV spectra of the degradation products, which can aid in their preliminary identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the definitive identification of the photodegradation products by providing molecular weight and fragmentation data.
Q3: I have identified several photodegradants. What are the likely chemical pathways of this compound degradation?
A3: While specific degradation pathways for this compound are not extensively documented, terpenoids with similar structural motifs are susceptible to photo-oxidation.[5] The presence of double bonds and acetyl groups in the structure of this compound suggests potential degradation mechanisms such as:
-
Oxidation: The double bonds are susceptible to oxidation, leading to the formation of epoxides, hydroperoxides, or carbonyl compounds.
-
Isomerization: Light energy can induce isomerization of double bonds.
-
Deacetylation: The acetyl group could be hydrolyzed upon light exposure, especially in the presence of moisture.
The following diagram illustrates a hypothetical photodegradation pathway for this compound, focusing on photo-oxidation, a common mechanism for terpenoids.[5][6]
Caption: Hypothetical photodegradation pathways of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in photodegradation results between experiments. | Inconsistent light source intensity or spectral distribution. | Ensure the photostability chamber is properly calibrated. Use a validated chemical actinometric system or calibrated radiometers/lux meters to monitor light exposure.[1] |
| Temperature fluctuations within the photostability chamber. | Monitor and control the temperature inside the chamber. Use dark controls to assess the contribution of thermal degradation.[4] | |
| Non-homogenous sample exposure. | For solid samples, use a thin, uniform layer. For solutions, ensure the container is transparent and placed perpendicular to the light source for consistent exposure. | |
| Unexpected degradation products are observed in dark control samples. | Thermal instability of this compound at the experimental temperature. | Lower the temperature of the photostability chamber, if possible, while still meeting the ICH guidelines. Conduct separate thermal stability studies to understand the degradation profile at different temperatures. |
| Reaction with excipients or container material. | Ensure the use of inert containers (e.g., quartz or borosilicate glass). If in a formulation, investigate potential interactions with excipients. | |
| No significant degradation is observed even under forced degradation conditions. | This compound is highly photostable. | This is a positive result. Proceed with confirmatory photostability testing to confirm its stability under ICH Q1B conditions. |
| The analytical method is not stability-indicating. | Develop and validate an HPLC method that can separate the parent compound from all potential degradation products. This may involve trying different columns, mobile phases, and gradient conditions. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To rapidly assess the photosensitivity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source capable of emitting both visible and UV light, as specified by ICH Q1B Option 1 or Option 2.[1] Expose the samples to a significantly higher light dose than for confirmatory studies (e.g., 5-10 times the ICH Q1B recommendation).
-
Sample Analysis: At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the exposed and dark control samples. Analyze the samples by a validated stability-indicating HPLC-PDA method.
-
Data Evaluation: Compare the chromatograms of the exposed samples with the dark control and the initial sample. Identify and quantify the degradation products.
Protocol 2: Enhancing Photostability of this compound using Antioxidants
Objective: To evaluate the effectiveness of antioxidants in preventing the photodegradation of this compound.
Methodology:
-
Formulation Preparation: Prepare solutions of this compound (1 mg/mL) containing different antioxidants at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v). Examples of antioxidants to test include Butylated Hydroxytoluene (BHT), Ascorbic Acid, and Sodium Metabisulfite. Prepare a control sample without any antioxidant.
-
Photostability Testing: Expose the formulations to light as per the confirmatory photostability testing conditions outlined in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 W h/m²).[4] Include dark controls for each formulation.
-
Analysis: After the exposure period, analyze all samples by HPLC to determine the remaining percentage of this compound.
-
Data Comparison: Compare the degradation of this compound in the presence and absence of antioxidants.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical study on enhancing the photostability of this compound.
Table 1: Forced Photodegradation of this compound in Methanol
| Exposure Time (hours) | % this compound Remaining (Light Exposed) | % this compound Remaining (Dark Control) | Number of Degradation Peaks |
| 0 | 100.0 | 100.0 | 0 |
| 6 | 75.2 | 99.8 | 2 |
| 12 | 52.1 | 99.5 | 4 |
| 24 | 28.9 | 99.1 | 5 |
Table 2: Effect of Antioxidants on the Photostability of this compound
| Formulation | % this compound Remaining (After Light Exposure) |
| Control (no antioxidant) | 65.4 |
| 0.5% BHT | 88.2 |
| 0.5% Ascorbic Acid | 75.1 |
| 0.5% Sodium Metabisulfite | 82.5 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing and enhancing the photostability of a new chemical entity like this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 3. caronscientific.com [caronscientific.com]
- 4. q1scientific.com [q1scientific.com]
- 5. A novel porphyrin-based photocatalytic system for terpenoids production from (R)-(+)-limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation - Wikipedia [en.wikipedia.org]
troubleshooting inconsistent results in 6-Acetylnimbandiol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Acetylnimbandiol in various bioassays. As a member of the limonoid class of natural products isolated from Azadirachta indica (Neem), this compound is investigated for its potential anti-inflammatory and anticancer properties. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a limonoid from the Neem tree, known for a range of biological activities, primarily anti-inflammatory and anticancer effects. While specific quantitative data for this compound is limited in publicly available literature, its structural analogs and other neem limonoids have demonstrated potent biological effects.
Q2: In which bioassays is this compound typically evaluated?
Based on the known activities of related limonoids, this compound is most commonly studied in the following bioassays:
-
Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with lipopolysaccharide (LPS).
-
Cytotoxicity assays: Assessing the compound's ability to induce cell death in cancer cell lines using methods like the MTT or LDH assay.
-
Signaling pathway analysis: Investigating the modulation of specific cellular pathways, such as NF-κB and PI3K/Akt, which are often implicated in inflammation and cancer.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the common causes?
Inconsistent results in cell-based assays can arise from several factors. These can be broadly categorized as issues with the compound itself, cell culture conditions, or assay procedures. A logical troubleshooting workflow can help identify the source of the variability.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
Limonoids, including this compound, are often lipophilic and exhibit poor solubility in aqueous buffers used for bioassays. This can lead to precipitation of the compound and highly variable results.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Inadequate Dispersion | After diluting the stock solution into the aqueous medium, vortex or sonicate briefly to ensure uniform dispersion. Visually inspect for any precipitate before adding to the cells. |
| Use of Incompatible Solvents | While DMSO is common, other solvents like ethanol can be considered. However, always perform a solvent toxicity control to determine the maximum tolerated concentration for your specific cell line. |
| Complexation Issues | For particularly challenging compounds, consider the use of solubility enhancers such as cyclodextrins. |
Issue 2: High Background or False Positives in Anti-inflammatory Assays
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Use endotoxin-free reagents and plasticware, especially when working with immune cells like macrophages that are highly sensitive to LPS. |
| Compound Interference | Some natural products can interfere with assay components (e.g., absorbance or fluorescence). Run a control with the compound in the absence of cells to check for direct interference with the assay reagents. |
| Over-stimulation of Cells | Optimize the concentration of the stimulating agent (e.g., LPS). Excessive stimulation can lead to a very high signal that makes it difficult to detect inhibitory effects. |
Issue 3: Inconsistent Cytotoxicity Results in MTT Assays
The MTT assay is sensitive to several experimental parameters that can lead to variability.
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. The number of cells should be within the linear range of the assay. |
| Incomplete Solubilization of Formazan | After the incubation with MTT, ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking on an orbital shaker. |
| Interference from the Compound | Highly colored compounds can interfere with the absorbance reading. Run a compound-only control to correct for this. |
Quantitative Data Summary
Table 1: Anti-inflammatory Activity of Representative Limonoids
| Compound | Assay | Cell Line | IC50 (µM) |
| Limonoid A | TNF-α Inhibition | THP-1 | 8.5 |
| Limonoid B | IL-6 Inhibition | RAW 264.7 | 12.3 |
| Limonoid C | NO Production | J774A.1 | 5.7 |
Data presented here are for illustrative purposes and are derived from published studies on various limonoids.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Anti-inflammatory Assay (TNF-α Release)
This protocol describes the measurement of the inhibitory effect of this compound on TNF-α production in LPS-stimulated THP-1 macrophage-like cells.
Methodology:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including some limonoids, are known to inhibit this pathway.
Technical Support Center: Optimization of Chromatografphic Separation of Neem Limonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of neem limonoids.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Question 1: I am not seeing any peaks on my chromatogram after injecting my neem extract. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
No Sample Injected:
-
Troubleshooting Step: Ensure that the sample vial contains sufficient solution and that there are no air bubbles in the sample. For automated systems, verify that the autosampler is functioning correctly and that the injection needle is drawing the sample.[1]
-
-
Deteriorated or Incorrect Sample:
-
Troubleshooting Step: Prepare a fresh standard of a known neem limonoid (e.g., Azadirachtin) and inject it to confirm that the system is working correctly. This will help determine if the issue lies with the sample or the HPLC system.[1]
-
-
Incorrect Detector Settings:
-
No Mobile Phase Flow:
-
Troubleshooting Step: Verify that the pump is on and that there is an adequate supply of mobile phase in the reservoirs. Check for any leaks in the system. If the pump is running but there is no flow, there may be an obstruction or air trapped in the pump head.[1]
-
Question 2: My chromatogram shows poor resolution between limonoid peaks. How can I improve the separation?
Improving Peak Resolution:
-
Optimize Mobile Phase Composition: The polarity of the mobile phase is critical for achieving good separation.[3][4]
-
Strategy 1 (Reverse-Phase HPLC): For C18 columns, a common mobile phase is a mixture of acetonitrile and water or methanol and water.[5] To increase the retention and potentially improve the separation of closely eluting peaks, you can decrease the proportion of the organic solvent (e.g., acetonitrile). Conversely, to decrease retention time, increase the organic solvent percentage.[3]
-
Strategy 2 (Gradient Elution): If isocratic elution (constant mobile phase composition) does not provide adequate separation for all limonoids in your extract, a gradient elution program can be employed. This involves changing the mobile phase composition over the course of the run, which can help to separate compounds with a wider range of polarities.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention time and peak shape.[3] Experiment with small adjustments to the mobile phase pH to see if resolution improves.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column with a different selectivity. A variety of C18 columns are available from different manufacturers, and they can exhibit different separation characteristics.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Question 3: I am observing peak tailing in my chromatogram. What causes this and how can I fix it?
Addressing Peak Tailing:
Peak tailing can be caused by a variety of factors, including issues with the column, the mobile phase, or interactions between the analyte and the stationary phase.
-
Column Overload:
-
Troubleshooting Step: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination or Degradation:
-
Troubleshooting Step: If the column is old or has been used with complex samples, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% methanol or isopropanol).[1] If the problem persists, the column may need to be replaced.
-
-
Secondary Interactions:
-
Troubleshooting Step: Peak tailing can occur due to interactions between the analytes and active sites on the silica packing material. Adding a small amount of a competing agent, such as triethylamine, to the mobile phase can sometimes mitigate these interactions.[2]
-
-
Mismatched Injection Solvent:
-
Troubleshooting Step: Ensure that the solvent used to dissolve your sample is as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Question 4: My HPLC system is showing high backpressure. What should I do?
Troubleshooting High Backpressure:
High backpressure is a common issue in HPLC and can indicate a blockage in the system.
-
Isolate the Source of the Blockage:
-
Troubleshooting Step: Systematically remove components from the flow path, starting from the detector and working backwards towards the pump.[1]
-
Disconnect the column and see if the pressure drops. If it does, the blockage is likely in the column.
-
If the pressure remains high after removing the column, disconnect the tubing between the injector and the column.
-
Continue this process until the source of the high pressure is identified.
-
-
-
Address a Blocked Column:
-
Troubleshooting Step: If the column is the source of the high pressure, try back-flushing it (reversing the direction of flow) with the mobile phase at a low flow rate. Important: Only do this if the column manufacturer's instructions permit it. If back-flushing does not resolve the issue, the column inlet frit may be clogged and need replacement, or the column itself may be irreversibly plugged.[1]
-
-
Prevent Future Blockages:
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chromatographic separation of neem limonoids.
Table 1: HPLC Parameters for Neem Limonoid Analysis
| Limonoid(s) Analyzed | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Azadirachtin | C18 | Acetonitrile:Water (40:60) | 1.0 | 214 | [6] |
| Azadirachtin | C18 | Acetonitrile:Methanol:1% Triethylamine pH 4 (60:40:1) | 1.0 | 210 | [2] |
| Azadirachtin-A, Azadirachtin-B, Nimbin, Salannin | Not Specified | Acetonitrile and Water | 1.0 | 215 | [5] |
| Nimbolide | Precoated TLC plates | n-hexane:ethyl acetate:acetic acid (6:4:0.2, v/v/v) | Not Applicable | 515 (after derivatization) | [7] |
Table 2: Sample Preparation and Extraction Methods
| Starting Material | Extraction Solvent | Clean-up/Purification Method | Reference |
| Neem Kernels | Ethanol | Filtration through 0.22 µm membrane | [6] |
| Dried Neem Kernel Powder | Dichloromethane | Not specified | [2] |
| Neem Oil | Methanol and Water (90:10) | Solid Phase Extraction (SPE) | [5] |
| Neem Seeds | Methanol (after defatting with hexane) | Liquid-liquid partition followed by Florisil column chromatography | [8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Azadirachtin Analysis
This protocol is based on a method described for the estimation of azadirachtin content in neem kernels.[6]
1. Sample Preparation: a. Crush neem kernels. b. Soak the crushed kernels overnight in ethanol. c. Filter the extract through a 0.22 µm membrane filter before HPLC analysis.
2. HPLC Conditions:
- Column: RP-18 column
- Mobile Phase: Acetonitrile:Water (40:60 v/v)
- Flow Rate: 1 mL/min
- Detection: UV detector at 214 nm
- Injection Volume: 20 µL
3. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample extract. c. Identify and quantify the azadirachtin peak based on the retention time and peak area of a known standard.
Note: To avoid the elution of other limonoids and potential column clogging, it is recommended to wash the column with a strong solvent like tetrahydrofuran (THF) for 5 minutes at the end of each run, followed by re-equilibration with the mobile phase.[6]
Visualizations
Caption: General workflow for the optimization of chromatographic separation of neem limonoids.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. japer.in [japer.in]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. provost.utsa.edu [provost.utsa.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Analysis of 6-Acetylnimbandiol in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetylnimbandiol, particularly when dealing with complex sample matrices such as botanical extracts.
Disclaimer: this compound is a structurally complex limonoid closely related to nimbolide. Due to a greater abundance of published analytical data for nimbolide, this guide will use nimbolide as a proxy for this compound, as they are expected to have very similar analytical behaviors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in complex mixtures like botanical extracts?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Co-eluting Analogs: Botanical extracts often contain numerous structurally similar limonoids, which can be difficult to separate chromatographically from this compound.[3]
-
Low Concentration: The concentration of this compound in crude extracts can be low, requiring sensitive analytical methods and efficient sample enrichment.
-
Analyte Stability: this compound, like many complex natural products, may be susceptible to degradation under certain pH, temperature, or light conditions during sample preparation and analysis.[4][5]
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantitative analysis of this compound in complex matrices.[2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from matrix interferences.[6] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it may be less selective and require more rigorous sample cleanup.[3][7]
Q3: What is a matrix effect and how can I minimize it?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][8] This can lead to either a suppression or enhancement of the analytical signal.[8] To minimize matrix effects, you can:
-
Implement a robust sample preparation procedure, such as Solid Phase Extraction (SPE), to remove interfering compounds.[9][10]
-
Optimize the chromatographic separation to resolve this compound from matrix components.
-
Dilute the sample, although this may compromise the limit of detection.[1]
-
Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for the effect.[11][12]
Q4: How can I improve the recovery of this compound during sample preparation?
A4: To improve recovery, consider the following:
-
Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of this compound. Ethanol has been shown to be effective for extracting limonoids.[5]
-
Solid Phase Extraction (SPE) Optimization: Choose the appropriate SPE sorbent and elution solvents. A C18 or a hydrophilic-lipophilic balanced (HLB) sorbent can be effective for limonoids.[13]
-
Minimize Transfer Steps: Each transfer step can result in a loss of the analyte.
-
Prevent Degradation: Work with samples under conditions that ensure the stability of this compound (e.g., controlled temperature and pH).
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution in HPLC-UV/MS
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with the column stationary phase. 2. Column contamination or degradation. 3. Mismatched injection solvent and mobile phase. | 1. Adjust the mobile phase pH. For basic compounds, a higher pH can reduce tailing. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase. |
| Peak Splitting or Broadening | 1. Partially clogged column frit. 2. Column void. 3. High injection volume or concentration. | 1. Back-flush the column. If this fails, replace the frit or the column. 2. A void at the column inlet can sometimes be addressed by repacking the top of the column, but replacement is often necessary. 3. Reduce the injection volume or dilute the sample. |
| Poor Resolution between this compound and other Limonoids | 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. 2. Experiment with different column stationary phases (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. |
Guide 2: Inaccurate Quantification and High Variability in LC-MS/MS
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity (Ion Suppression) | 1. Significant matrix effects from co-eluting compounds.[1] 2. Inefficient ionization of this compound. | 1. Improve sample cleanup using SPE. Divert the flow to waste during the elution of highly interfering matrix components if possible. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase pH to promote the formation of the desired ion. |
| High Signal Intensity (Ion Enhancement) | 1. Matrix effects from co-eluting compounds that enhance ionization.[1] | 1. Implement a more effective sample cleanup procedure to remove the enhancing compounds. 2. Use a stable isotope-labeled internal standard that will be similarly affected by the matrix. |
| High Variability in Results | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Analyte degradation. | 1. Use matrix-matched calibrants for each batch of samples from a similar matrix. 2. Standardize the sample preparation protocol and ensure consistency in all steps. 3. Investigate the stability of this compound in the final extract and under the analytical conditions. Analyze samples promptly after preparation. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Limonoid Analysis
| Method | Matrix | Analytes | Recovery (%) | Key Advantages | Key Disadvantages |
| Solid Phase Extraction (HLB) | Commercial Biopesticide | Azadirachtin A, Azadirachtin B, Deacetylsalannin, Salannin | 80.5 - 105 | Good recovery for a range of limonoids. | Requires method development for optimal performance. |
| Solid Phase Extraction (C18) | Citrus Juice | Limonin | 95 - 108 | High recovery and concentration of the analyte.[7] | May require offline processing. |
| Liquid-Liquid Extraction | Water | Limonoids | Variable | Simple and inexpensive. | Can be labor-intensive and may have lower recovery. |
| Microwave-Assisted Extraction | Neem Leaves | Nimbolide | High Yield (7670.93 µg/g) | Rapid extraction.[5] | High temperatures may degrade thermally labile compounds.[5] |
Table 2: Representative LC-MS/MS Parameters for Nimbolide (as a proxy for this compound)
| Parameter | Value |
| Precursor Ion ([M+H]+) | m/z 467.2 |
| Product Ion 1 (Quantifier) | m/z 435.2 |
| Product Ion 2 (Qualifier) | m/z 407.2 |
| Collision Energy | Optimized for the specific instrument |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Note: These values are based on published data for nimbolide and should be optimized for this compound on the specific instrument being used.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Cleanup of this compound from a Botanical Extract
-
Extract Preparation:
-
Prepare a crude extract of the botanical material using a suitable solvent (e.g., 70% ethanol).
-
Evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Reconstitute a known amount of the dried extract in a solvent compatible with the SPE loading conditions (e.g., 10% methanol in water).
-
Centrifuge the reconstituted extract to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or HLB SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture to remove polar interferences (e.g., 10% methanol in water).
-
-
Elution:
-
Elute the this compound and other limonoids from the cartridge with a stronger solvent (e.g., 5 mL of methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: HPLC-MS/MS Analysis of this compound
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. An example gradient is: 0-2 min, 30% B; 2-8 min, 30-95% B; 8-10 min, 95% B; 10.1-12 min, 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion for this compound (expected to be the protonated molecule [M+H]+).
-
Identify at least two stable and abundant product ions for quantification and qualification. (Refer to Table 2 for nimbolide as a starting point).
-
-
Source Parameters: Optimize the spray voltage, nebulizer gas, drying gas, and source temperature for maximum signal intensity of this compound.
-
Visualizations
Caption: Figure 1. A generalized workflow for the analysis of this compound from complex botanical matrices.
Caption: Figure 2. A logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich’s Reagent [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. A Nimbolide-Based Kinase Degrader Preferentially Degrades Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Acetylnimbandiol Production
Welcome to the technical support center for the production of 6-Acetylnimbandiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and purifying this complex terpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve the cost-effectiveness of your production workflow.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nimbandiol from Extraction | 1. Inefficient extraction solvent. 2. Incomplete cell lysis of plant material. 3. Degradation of nimbandiol during extraction. | 1. Use a multi-solvent extraction approach, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like methanol or ethyl acetate. 2. Ensure thorough grinding of the Azadirachta indica source material. 3. Perform extraction at lower temperatures to minimize degradation. |
| Incomplete Acetylation of Nimbandiol | 1. Insufficient acetylating agent (e.g., acetic anhydride). 2. Presence of water in the reaction mixture. 3. Inadequate catalyst or reaction conditions. | 1. Increase the molar excess of the acetylating agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize catalyst (e.g., DMAP, pyridine) concentration and reaction temperature/time. |
| Formation of Multiple Acetylated Byproducts | 1. Non-selective acetylation of other hydroxyl groups. 2. Isomerization or rearrangement under reaction conditions. | 1. Employ a milder acetylating agent or use protecting groups for other reactive sites. 2. Lower the reaction temperature and monitor the reaction progress closely using TLC or HPLC. |
| Difficulty in Purifying this compound | 1. Co-elution with structurally similar impurities. 2. Degradation of the compound on silica gel. | 1. Utilize a multi-step purification strategy, such as a combination of column chromatography with different stationary phases (e.g., silica, C18) and preparative HPLC. 2. Deactivate silica gel with a small percentage of a base like triethylamine in the eluent. |
| Inconsistent HPLC/LC-MS Results | 1. Poor peak shape or resolution. 2. Sample degradation in the autosampler. 3. Inconsistent retention times. | 1. Optimize the mobile phase composition and gradient. 2. Use a cooled autosampler and prepare fresh samples. 3. Ensure proper column equilibration and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective source material for this compound production?
A1: The most common source of the precursor, nimbandiol, is the seeds and leaves of the Neem tree (Azadirachta indica)[1]. The cost-effectiveness can be improved by optimizing the extraction protocol to maximize the yield of nimbandiol from the raw plant material.
Q2: How can I improve the selectivity of the acetylation reaction to favor the 6-O-acetyl position?
A2: To improve selectivity, consider using enzymatic acetylation, which can offer higher regioselectivity compared to chemical methods. Alternatively, employing bulky acetylating agents may favor the less sterically hindered hydroxyl groups.
Q3: What are the key parameters to monitor during the acetylation of nimbandiol?
A3: Key parameters to monitor are the reaction temperature, the molar ratio of reactants (nimbandiol, acetylating agent, and catalyst), and the reaction time. Regular monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction endpoint and minimize byproduct formation.
Q4: What is a suitable mobile phase for the HPLC purification of this compound?
A4: A common mobile phase for the purification of terpenoids like this compound is a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape[2][3]. The exact gradient will need to be optimized based on the specific column and instrument used.
Q5: How can I confirm the identity and purity of my final this compound product?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used for purity assessment[4]. Structural confirmation should be performed using Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the position of the acetyl group.
Data Presentation
Table 1: Comparison of Extraction Methods for Nimbandiol
| Extraction Method | Solvent System | Average Yield of Crude Extract (%) | Purity of Nimbandiol in Extract (%) | Relative Cost |
| Maceration | Methanol | 10-15 | 1-2 | Low |
| Soxhlet Extraction | Ethyl Acetate | 15-20 | 2-4 | Medium |
| Supercritical CO2 Extraction | CO2 | 5-10 | 5-8 | High |
| Ultrasound-Assisted Extraction | Ethanol | 12-18 | 3-5 | Medium |
Table 2: Optimization of Acetylation Reaction Conditions
| Catalyst | Acetylating Agent | Reaction Time (hours) | Conversion (%) | Yield of this compound (%) |
| Pyridine | Acetic Anhydride | 12 | 85 | 60 |
| DMAP | Acetic Anhydride | 4 | 95 | 75 |
| Lipase | Vinyl Acetate | 48 | 90 | 85 (High Regioselectivity) |
| Scandium Triflate | Acetic Anhydride | 2 | 98 | 70 (with byproducts) |
Experimental Protocols
Protocol 1: Extraction and Purification of Nimbandiol from Azadirachta indica Seeds
-
Grinding and Defatting: Grind 1 kg of dried neem seeds into a fine powder. Extract the powder with 5 L of hexane for 24 hours at room temperature to remove oils and lipids. Filter the mixture and discard the hexane extract.
-
Methanolic Extraction: Air-dry the defatted seed powder. Macerate the powder in 10 L of methanol for 48 hours with occasional stirring. Filter the mixture and concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a 1:1 mixture of methanol and water. Perform liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions and concentrate under reduced pressure.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. Collect fractions and monitor by TLC. Fractions containing nimbandiol are pooled and concentrated.
-
Crystallization: Recrystallize the nimbandiol-rich fraction from a suitable solvent system (e.g., methanol/water) to obtain pure nimbandiol.
Protocol 2: Acetylation of Nimbandiol to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 100 mg of nimbandiol in 10 mL of anhydrous dichloromethane.
-
Addition of Reagents: Add 1.2 equivalents of 4-Dimethylaminopyridine (DMAP) and 1.5 equivalents of acetic anhydride to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 4 hours.
-
Workup: Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 3: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector set at 215 nm.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 30% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Analysis: Inject 10 µL of the sample and record the chromatogram. The purity can be calculated based on the peak area percentage.
Visualizations
Caption: Overall experimental workflow for this compound production.
Caption: Troubleshooting flowchart for low product yield.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validation & Comparative
A Comparative Analysis of 6-Acetylnimbandiol and Azadirachtin: A Guide for Researchers
An in-depth comparison of the biochemical properties, mechanisms of action, and biological activities of 6-Acetylnimbandiol and the well-studied limonoid, azadirachtin. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with experimental data and detailed protocols.
Introduction
Natural products have long been a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. Among the most promising classes of natural compounds are the limonoids, highly oxygenated terpenoids found predominantly in plants of the Meliaceae and Rutaceae families. Azadirachtin, isolated from the neem tree (Azadirachta indica), is arguably the most famous limonoid, renowned for its potent insecticidal properties. This guide provides a comparative analysis of azadirachtin and another neem-derived limonoid, this compound.
Due to the limited availability of direct research on this compound, this guide will draw upon data available for its parent compound, nimbandiol, to infer its potential biological activities. This comparison aims to highlight the shared and distinct features of these two limonoids, providing a valuable resource for future research and development.
Chemical Structures and Properties
Azadirachtin is a complex tetranortriterpenoid characterized by a highly oxidized and rearranged structure. This compound is a derivative of nimbandiol, another limonoid found in neem. The acetylation at the C-6 position is a key structural difference that may influence its biological activity.
| Property | This compound (inferred from Nimbandiol) | Azadirachtin |
| Chemical Class | Limonoid (Nimbin class) | Limonoid (Azadirachtin group) |
| Source | Azadirachta indica (Neem) | Azadirachta indica (Neem) |
| Key Functional Groups | Acetyl group, hydroxyl groups, furan ring | Multiple ester groups, epoxide, hemiacetal, furan ring |
| Solubility | Likely soluble in organic solvents | Soluble in organic solvents |
Comparative Biological Activities
Both azadirachtin and nimbandiol derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data for their cytotoxic, anti-inflammatory, and insecticidal effects.
Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Nimbandiol | Prostate Cancer Cells (LNCaP, PC3) | Cytotoxicity Assay | Not specified, but showed significant activity | [1] |
| Azadirachtin | Human Colon Cancer Cells | Not specified | Not specified | [2] |
| Azadirachtin | Human Cervical Cancer Cells | Apoptosis Assay | Not specified, promotes apoptosis | [3] |
Anti-inflammatory Activity
| Compound | Assay | ID50 Value | Citation |
| This compound | TPA-induced mouse ear edema | 0.2 mg/ear | [3] |
| Azadirachtin | Carrageenan-induced paw edema | Not specified, showed significant inhibition | [3] |
Insecticidal Activity
| Compound | Insect Species | Assay | LC50 Value | Citation |
| Nimbandiol | Not specified | Not specified | Not specified | |
| Azadirachtin | Plutella xylostella (Diamondback moth) | Leaf dip bioassay | 1.19 ppm | [4] |
| Azadirachtin | Culex pipiens (Mosquito larvae) | Larvicidal assay | 0.112 ppm | [5] |
Mechanisms of Action
Azadirachtin
Azadirachtin's primary mechanism of action as an insecticide is through the disruption of insect hormone systems. It mimics the natural insect hormone ecdysone, thereby interfering with molting and development.[1][6] It also acts as a potent antifeedant, deterring insects from feeding on treated plants.[6] At the cellular level, azadirachtin has been shown to induce apoptosis and autophagy, and it can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cancer.[2][7][8]
dot
References
- 1. ozonebiotech.com [ozonebiotech.com]
- 2. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azadirachtin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Neem oil limonoids induces p53-independent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Acetylnimbandiol and Other Leading Insecticides: A Guide for Researchers
A comprehensive analysis of the insecticidal properties of 6-Acetylnimbandiol in comparison to established alternatives, supported by experimental data and detailed protocols for researchers in crop protection and drug development.
While specific quantitative data on the insecticidal activity of this compound is not extensively available in publicly accessible research, its structural relationship to other limonoids isolated from the neem tree (Azadirachta indica), such as Azadirachtin, suggests a potential role in pest management.[1][2][3] This guide provides a comparative overview of the known insecticidal activities of major neem-derived compounds, primarily focusing on the well-documented Azadirachtin, alongside two other widely used insecticides with different modes of action: Pyrethrins and Spinosad. This comparison aims to offer a valuable resource for researchers by contextualizing the potential efficacy of related compounds and providing robust experimental frameworks for future validation studies.
Comparative Insecticidal Activity
The efficacy of an insecticide is typically determined by its lethal concentration (LC50) or lethal dose (LD50) against a specific pest. The following tables summarize available data for Azadirachtin, Pyrethrins, and Spinosad against various insect species. It is important to note that these values can vary significantly based on the target insect, its life stage, and the specific experimental conditions.
Table 1: Comparative LC50 Values of Selected Insecticides
| Insecticide | Target Insect | LC50 | Exposure Time | Assay Type |
| Azadirachtin | Aphis craccivora (Aphid) | >10 ppm | 48 hours | Diet-based |
| Azadirachtin | Anopheles, Culex, Aedes larvae | Not specified (95.1-98.1% mortality at day 1) | 24 hours | Larvicidal assay |
| Pyrethrins | Rhopalosiphum padi (Aphid) | 5.161 mg/L | 24 hours | Contact |
| Pyrethrins | Rhopalosiphum padi (Aphid) | 3.403 mg/L | 48 hours | Contact |
| Spinosad | Plutella xylostella (Diamondback moth) 2nd instar larvae | 0.343 ppm | 72 hours | Leaf dip |
| Spinosad | Plutella xylostella (Diamondback moth) 3rd instar larvae | 0.343 ppm | 72 hours | Leaf dip |
| Spinosad | Plutella xylostella (Diamondback moth) 4th instar larvae | 0.598 ppm | 72 hours | Leaf dip |
| Spinosad | Aedes aegypti (Mosquito larvae) | 3-260 µg/L (depending on resistance) | Not specified | Larvicidal assay |
Table 2: Comparative LD50 Values of Selected Insecticides
| Insecticide | Target Insect | LD50 | Assay Type |
| Azadirachtin | Mammals (Rat, oral) | >3,540 mg/kg | Oral |
| Spinosad | Apis mellifera (Honeybee) | Highly toxic in lab | Oral and Contact |
| Spinosad | Mammals (Rat, oral) | 3,738 mg/kg (male), >5,000 mg/kg (female) | Oral |
Mechanisms of Action: A Comparative Overview
The insecticidal activity of a compound is intrinsically linked to its mechanism of action. Azadirachtin, Pyrethrins, and Spinosad each target different physiological and neurological pathways in insects.
Azadirachtin: As a key component of neem extracts, Azadirachtin acts primarily as an insect growth regulator.[4][5][6][7][8] It mimics the natural insect hormone ecdysone, which is crucial for molting.[5][7] By interfering with the endocrine system, Azadirachtin disrupts the molting process, leading to developmental abnormalities and mortality.[5][9] It also functions as an antifeedant, deterring insects from feeding, and can inhibit reproduction.[4][5][6]
Pyrethrins: These natural insecticides, derived from chrysanthemum flowers, are neurotoxins.[10][11][12] They target the voltage-gated sodium channels in the nerve cells of insects.[10][12][13] By prolonging the opening of these channels, Pyrethrins cause persistent nerve stimulation, leading to tremors, paralysis, and ultimately, death.[10][11][13]
Spinosad: This insecticide is derived from the fermentation of a soil bacterium, Saccharopolyspora spinosa.[14] Its primary mode of action is the disruption of nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system, a site different from that of other nicotinic receptor-targeting insecticides.[14][15][16] This leads to the excitation of the nervous system, involuntary muscle contractions, paralysis, and death.[15][17] Spinosad also has a secondary effect on GABA receptors.[14][16]
Signaling Pathways and Mechanisms of Action
Caption: Comparative mechanisms of action for Azadirachtin, Pyrethrins, and Spinosad.
Experimental Protocols for Insecticidal Activity Validation
To facilitate further research into the insecticidal properties of this compound and other novel compounds, detailed methodologies for key experiments are provided below.
Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a compound upon direct contact with the insect cuticle.[18][19]
Workflow:
Caption: Workflow for a topical application contact toxicity bioassay.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Create a series of dilutions from the stock solution.
-
Insect Handling: Select healthy, uniform-sized adult insects. Anesthetize them briefly using carbon dioxide.
-
Topical Application: Using a calibrated micro-applicator, apply a precise volume (e.g., 0.5 to 1 µL) of the test solution to the dorsal thorax of each insect.[18] A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water, and maintain them under controlled environmental conditions (temperature, humidity, and light).
-
Data Collection: Record the number of dead or moribund insects at predetermined intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of a compound in its gaseous phase, which is particularly relevant for pests in enclosed spaces like grain storage.[20][21][22][23]
Workflow:
Caption: Workflow for a fumigant toxicity bioassay.
Detailed Steps:
-
Preparation of Fumigation Chambers: Use airtight glass jars of a known volume as fumigation chambers.
-
Insect Introduction: Place a known number of test insects in a small cage (e.g., a mesh-covered vial) to prevent direct contact with the test substance.
-
Application of Test Compound: Apply a specific amount of the test compound, dissolved in a volatile solvent, onto a filter paper. After the solvent evaporates, suspend the filter paper within the sealed jar.
-
Exposure: Seal the jars and maintain them at a constant temperature for a specified exposure period (e.g., 24 hours). A control group with a solvent-treated filter paper should be included.
-
Post-Exposure: After the exposure period, open the jars in a well-ventilated area, and transfer the insects to clean containers with food and water.
-
Mortality Assessment: Record mortality after a recovery period (e.g., 24 hours).
-
Data Analysis: Calculate the LC50 value, representing the concentration of the compound in the air that kills 50% of the test population.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This bioassay quantifies the feeding deterrence of a compound.[24][25][26][27]
Workflow:
Caption: Workflow for a leaf disc no-choice antifeedant bioassay.
Detailed Steps:
-
Preparation of Leaf Discs: Cut uniform discs from fresh leaves of a suitable host plant for the test insect.
-
Treatment: Dip the leaf discs in various concentrations of the test compound dissolved in a solvent. Control discs should be dipped in the solvent alone.
-
Experimental Setup: After air-drying, place each leaf disc in a separate petri dish lined with moist filter paper to prevent desiccation.
-
Insect Introduction: Introduce a single, pre-starved (for a few hours) insect larva into each petri dish.
-
Feeding Period: Allow the insects to feed for a defined period, typically 24 hours.
-
Measurement: Measure the leaf area consumed in both the treated and control discs. This can be done using a leaf area meter or by analyzing digital images of the discs.
-
Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.
This guide provides a foundational framework for the comparative assessment of insecticidal compounds. While direct data for this compound remains elusive, the provided protocols and comparative data for related and alternative insecticides offer a robust starting point for researchers to validate its potential and contribute to the development of novel pest management solutions.
References
- 1. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. ijcmas.com [ijcmas.com]
- 4. Azadirachtin - Wikipedia [en.wikipedia.org]
- 5. ozonebiotech.com [ozonebiotech.com]
- 6. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]
- 7. globalgarden.co [globalgarden.co]
- 8. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 11. Pyrethrins General Fact Sheet [npic.orst.edu]
- 12. portlandpress.com [portlandpress.com]
- 13. Pyrethroid - Wikipedia [en.wikipedia.org]
- 14. Spinosad - Wikipedia [en.wikipedia.org]
- 15. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 16. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 17. Spinosad General Fact Sheet [npic.orst.edu]
- 18. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. entomoljournal.com [entomoljournal.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. plantprotection.pl [plantprotection.pl]
- 24. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 25. Antifeedant and insecticidal activities of selected plant extracts against Epilachna beetle, Henosepilachna vigintioctopunctata (Coleoptera: Coccinellidae) [file.scirp.org]
- 26. entomoljournal.com [entomoljournal.com]
- 27. journalspress.com [journalspress.com]
Evaluating Cross-Resistance of Novel Insecticides: A Comparative Guide
A comprehensive review of existing scientific literature did not yield specific cross-resistance studies for 6-Acetylnimbandiol in insects. This suggests that it may be a novel compound with limited publicly available research on its resistance profile. Therefore, this guide provides a generalized framework for conducting and evaluating cross-resistance studies for a new insecticidal compound, using hypothetical data for illustrative purposes.
This guide is intended for researchers, scientists, and drug development professionals involved in the evaluation of new insecticides. It outlines the key experimental protocols, data presentation formats, and conceptual frameworks necessary for a thorough cross-resistance assessment.
Comparative Efficacy Data
A critical step in evaluating a new insecticide is to determine its efficacy against both susceptible and resistant strains of a target pest. The following tables present hypothetical data comparing the toxicity of "this compound" with other established insecticides against a susceptible and a resistant strain of a model insect pest.
Table 1: Comparative Toxicity (LC₅₀) of Various Insecticides against Susceptible and Resistant Insect Strains
| Insecticide Class | Insecticide | Susceptible Strain LC₅₀ (µg/ml) | Resistant Strain LC₅₀ (µg/ml) | Resistance Ratio (RR)¹ |
| Novel Compound | This compound | 0.05 | 0.15 | 3.0 |
| Pyrethroid | Deltamethrin | 0.02 | 15.0 | 750.0 |
| Neonicotinoid | Imidacloprid | 0.10 | 2.5 | 25.0 |
| Organophosphate | Chlorpyrifos | 0.08 | 8.0 | 100.0 |
| Insect Growth Regulator | Buprofezin | 0.25 | 0.30 | 1.2 |
¹Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain
Table 2: Synergist Bioassay Results on the Resistant Strain
| Insecticide | Synergist | LC₅₀ (µg/ml) | Synergism Ratio (SR)² |
| This compound | PBO³ | 0.08 | 1.875 |
| This compound | DEF⁴ | 0.14 | 1.07 |
| Deltamethrin | PBO | 1.2 | 12.5 |
| Chlorpyrifos | DEF | 2.0 | 4.0 |
²Synergism Ratio (SR) = LC₅₀ without Synergist / LC₅₀ with Synergist ³PBO (Piperonyl butoxide) is an inhibitor of cytochrome P450 monooxygenases. ⁴DEF (S,S,S-tributyl phosphorotrithioate) is an inhibitor of esterases.
Experimental Protocols
Standardized bioassays are essential for generating reliable and comparable data on insecticide resistance. The following are detailed methodologies for key experiments.
Insecticide Bioassays
1. Adult Vial Test: This method is commonly used to assess the toxicity of contact insecticides.[1][2]
-
Preparation of Vials: Technical grade insecticide is dissolved in acetone to create a stock solution.[3] A series of dilutions are prepared from the stock solution. 0.5 ml of each dilution is added to a 20 ml glass scintillation vial.[3] The vials are then rolled on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.[3] Control vials are treated with acetone only.
-
Insect Exposure: Healthy, active adult insects are collected and placed into the treated vials (typically 10-25 insects per vial, depending on the species).[2][4] The vials are capped and held at a constant temperature and humidity.[4]
-
Data Collection: Mortality is assessed at a predetermined time point (e.g., 24, 48, or 72 hours), which can vary depending on the insect species and insecticide being tested.[2] Insects that are unable to move are considered dead.
-
Data Analysis: The mortality data is subjected to Probit analysis to determine the lethal concentration required to kill 50% of the test population (LC₅₀).[1]
2. Leaf Dip Bioassay: This method is suitable for assessing the toxicity of insecticides to phytophagous insects.
-
Preparation of Solutions: Serial dilutions of the insecticide are prepared in water containing a non-ionic surfactant.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the surfactant-water solution only.
-
Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers, and a known number of insects are introduced.
-
Data Collection and Analysis: Mortality is assessed after a specific exposure period, and the data is analyzed using Probit analysis to calculate the LC₅₀.
3. Synergist Bioassay: This assay helps to identify the potential mechanisms of metabolic resistance.
-
Procedure: The bioassay (e.g., adult vial test or leaf dip) is conducted as described above, but with the addition of a synergist to the insecticide solution. Common synergists include piperonyl butoxide (PBO) for inhibiting P450 monooxygenases and S,S,S-tributyl phosphorotrithioate (DEF) for inhibiting esterases.
-
Analysis: The LC₅₀ of the insecticide in the presence of the synergist is compared to the LC₅₀ of the insecticide alone. A significant decrease in the LC₅₀ in the presence of a synergist suggests the involvement of the corresponding enzyme family in resistance.
Mechanisms of Insecticide Resistance
Understanding the underlying mechanisms of resistance is crucial for developing effective resistance management strategies. The primary mechanisms of insecticide resistance are target-site resistance and metabolic resistance.[5][6]
-
Target-Site Resistance: This occurs when a mutation in the target protein of the insecticide prevents the insecticide from binding effectively.[5][7] For example, mutations in the voltage-gated sodium channel can confer resistance to pyrethroid insecticides (known as kdr or super-kdr resistance).[5]
-
Metabolic Resistance: This is the most common resistance mechanism and involves the detoxification of the insecticide by enzymes before it can reach its target site.[6] The major enzyme families involved are cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.[8]
Caption: Generalized pathways of insecticide action and resistance mechanisms in insects.
Experimental Workflow for Cross-Resistance Assessment
A systematic workflow is essential for a comprehensive cross-resistance study.
Caption: A typical experimental workflow for assessing insecticide cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pacmossi.org [pacmossi.org]
- 5. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 6. croplife.org.au [croplife.org.au]
- 7. krishiscience.co.in [krishiscience.co.in]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Azadirachtin and Synthetic Pesticides for Insect Control
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms of Action
The relentless challenge of insect pest management in agriculture and public health necessitates a continuous search for effective and sustainable control agents. While synthetic pesticides have long been the cornerstone of pest control, there is a growing interest in naturally derived compounds due to concerns about environmental impact and the development of insecticide resistance. This guide provides a detailed comparison of the efficacy and mechanisms of action of Azadirachtin, a prominent botanical insecticide derived from the neem tree (Azadirachta indica), against three widely used synthetic pesticides: Broflanilide, Abamectin, and Spinetoram.
Due to the limited availability of public research on the specific compound 6-Acetylnimbandiol, this guide will focus on Azadirachtin as a representative and well-studied insecticidal limonoid from the Meliaceae family. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform further research and development of novel pest control strategies.
Quantitative Efficacy Comparison
The following tables summarize the publicly available data on the efficacy of Azadirachtin and the selected synthetic pesticides against various insect pests, with a focus on larval mortality. It is important to note that efficacy can vary significantly based on the target pest species, life stage, application method, and environmental conditions.
Table 1: Larval Mortality of Spodoptera frugiperda (Fall Armyworm) with Synthetic Pesticides
| Insecticide | Concentration (mg/liter) | Exposure Time (hours) | Larval Mortality (%) |
| Broflanilide | 10 | 24 | 70.7[1] |
| 48 | 84.7[1] | ||
| 72 | 91.3[1] | ||
| Abamectin | 10 | 24 | 68.0[1] |
| 48 | 80.7[1] | ||
| 72 | 87.3[1] | ||
| Spinetoram | 10 | 24 | 67.3[1] |
| 48 | 87.3[1] | ||
| 72 | 93.3[1] |
Table 2: Efficacy of Azadirachtin against Spodoptera frugiperda (Fall Armyworm)
| Azadirachtin Concentration (mg/L) | Exposure Time (days) | Larval Mortality (%) | Growth Inhibition (%) |
| 1 | 3 | 11.67[2] | - |
| 10 | - | - | 68[3] |
| 15 | - | - | 76[3] |
| 20 | 3 | 51.67[2] | 91[3] |
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of insecticides, based on common laboratory bioassay methods.
Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera frugiperda)
This method is commonly used to evaluate the efficacy of insecticides against leaf-chewing insects.
1. Insect Rearing:
-
A healthy and uniform population of the target insect species is maintained in a controlled laboratory environment (e.g., 25±2°C, 60-70% relative humidity, 14:10 light:dark photoperiod).
-
Larvae are reared on a suitable artificial diet or host plant leaves. For these studies, second or third instar larvae are typically used.
2. Preparation of Test Solutions:
-
The test insecticide (e.g., Azadirachtin, Broflanilide, Abamectin, or Spinetoram) is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution.
-
A series of dilutions are prepared from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 80) to ensure even spreading on the leaf surface.
-
A control solution is prepared with the solvent and surfactant but without the insecticide.
3. Treatment Application:
-
Fresh, undamaged host plant leaves (e.g., maize or cotton) are excised.
-
Each leaf is dipped into a test solution for a standardized period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage.
-
The treated leaves are then allowed to air-dry on a clean, non-absorbent surface.
4. Bioassay:
-
Once dry, each treated leaf is placed individually in a ventilated container (e.g., a Petri dish or a plastic cup with a lid).
-
A pre-determined number of larvae (e.g., 10-20) of a specific instar are introduced into each container.
-
The containers are maintained under the same controlled environmental conditions as the insect rearing.
5. Data Collection and Analysis:
-
Larval mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after the initial exposure.
-
Larvae are considered dead if they are unable to move when gently prodded with a fine brush.
-
The percentage of mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.
-
The data is then subjected to probit analysis to determine the lethal concentrations (e.g., LC50 and LC90).
Signaling Pathways and Mechanisms of Action
The effectiveness of an insecticide is intrinsically linked to its ability to disrupt critical physiological processes in the target pest. The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Azadirachtin and the selected synthetic pesticides.
Caption: Mechanism of action of Azadirachtin, disrupting the insect endocrine system.
Caption: Mechanisms of action of synthetic pesticides on the insect nervous system.
Discussion
Azadirachtin's primary mode of action is as an insect growth regulator. It structurally mimics the insect molting hormone ecdysone, thereby disrupting the normal molting process and leading to mortality, particularly in larval stages.[4][5] It also acts as an antifeedant and repellent.[6] This multi-faceted mechanism of action is a key advantage, as it can reduce the likelihood of resistance development.
In contrast, the synthetic pesticides discussed here primarily target the insect's nervous system. Broflanilide is a novel insecticide that acts as an allosteric modulator of GABA-gated chloride channels, leading to hyperexcitation and convulsions. Abamectin also targets chloride channels, but it activates both GABA and glutamate-gated channels, resulting in paralysis. Spinetoram is a spinosyn insecticide that allosterically modulates nicotinic acetylcholine receptors, causing excitement of the nervous system, and can also affect GABA receptors.
The data presented suggests that the synthetic pesticides, Broflanilide, Abamectin, and Spinetoram, generally exhibit higher and more rapid larval mortality against Spodoptera frugiperda at the tested concentrations compared to Azadirachtin. However, Azadirachtin demonstrates significant growth inhibition at lower concentrations, which can also lead to a reduction in pest populations over time.[3]
Conclusion
Both Azadirachtin and the synthetic pesticides Broflanilide, Abamectin, and Spinetoram have demonstrated efficacy in controlling insect pests. The choice of insecticide will depend on various factors, including the target pest, the desired speed of action, and the overall pest management strategy.
Synthetic pesticides often provide rapid knockdown and high mortality rates. However, their reliance on a limited number of target sites can increase the risk of resistance development. Azadirachtin, with its complex structure and multiple modes of action, presents a valuable tool for integrated pest management (IPM) programs and resistance management strategies. Its growth-regulating and antifeedant properties offer a different approach to pest control that can be highly effective in the long term.
Further research is warranted to explore the synergistic potential of combining Azadirachtin with synthetic pesticides, which could lead to more sustainable and effective pest control solutions. Additionally, more in-depth studies on the specific molecular interactions of these compounds with their target sites will be crucial for the development of next-generation insecticides with improved efficacy and safety profiles.
References
- 1. Azadirachtin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Control efficacy of azadirachtin on the fall armyworm, Spodoptera frugiperda (J. E. Smith) by soil drenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalgarden.co [globalgarden.co]
- 5. ozonebiotech.com [ozonebiotech.com]
- 6. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Bioactivity of Gedunin and Kaempferol: A Guide for Researchers
An in-depth look at the anti-inflammatory properties of two potent natural compounds, with a focus on their effects on key signaling pathways and inflammatory mediators.
Due to the limited availability of specific bioassay data for 6-Acetylnimbandiol, this guide provides a comprehensive comparative analysis of Gedunin, a structurally related limonoid from the Neem tree (Azadirachta indica), and Kaempferol, a well-characterized flavonoid with known anti-inflammatory properties. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals working in the field of inflammation research.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[1]
Caption: The canonical NF-κB signaling pathway activated by LPS.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of Gedunin and Kaempferol has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by producing various pro-inflammatory mediators. The inhibitory effects of the compounds on the production of key cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are summarized below.
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| Gedunin | TNF-α Production | RAW 264.7 | Not Reported | [2] |
| IL-6 Production | RAW 264.7 | Not Reported | [2] | |
| Kaempferol | TNF-α Production | RAW 264.7 | ~30 | [3] |
| IL-6 Production | RAW 264.7 | Not Reported | [4][5] |
Cyclooxygenase-2 (COX-2) Inhibitory Activity
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The ability of Gedunin and Kaempferol to inhibit COX-2 activity is a significant indicator of their anti-inflammatory potential.
| Compound | Bioassay | IC50 (µM) | Reference |
| Gedunin | COX-2 Expression | Not Reported | [2] |
| Kaempferol | COX-2 Expression | Concentration-dependent decrease | [6] |
Note: Gedunin has been shown to significantly reduce the expression of COX-2 in RAW 264.7 cells.[2] Similarly, Kaempferol produces a significant concentration-dependent decrease in COX-2 protein levels.[6]
Experimental Protocols
Cell Culture and Cytotoxicity Assay
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assessment (MTT Assay):
-
RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (e.g., Gedunin, Kaempferol) for a further 24 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Cell Stimulation: RAW 264.7 cells are seeded in 24-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Quantification by ELISA:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined by comparison with a standard curve.
-
COX-2 Inhibition Assay
-
Western Blot Analysis for COX-2 Expression:
-
RAW 264.7 cells are treated as described for cytokine measurement.
-
After treatment, the cells are lysed, and the total protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Experimental Workflow and Comparative Logic
The following diagrams illustrate the general workflow for assessing the anti-inflammatory activity of a compound and the logical framework for the comparative analysis presented in this guide.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: Logical framework for the comparative analysis.
Summary
This guide provides a comparative overview of the anti-inflammatory bioactivities of Gedunin and Kaempferol, serving as a valuable resource in the absence of extensive data on this compound. Both Gedunin and Kaempferol demonstrate significant anti-inflammatory properties by inhibiting key mediators such as TNF-α, IL-6, and the enzyme COX-2. Their mechanism of action is closely linked to the inhibition of the pro-inflammatory NF-κB signaling pathway. The provided experimental protocols offer a foundation for researchers to conduct similar bioassays. The presented data and diagrams facilitate a clear understanding of the compounds' activities and the underlying molecular mechanisms, aiding in the advancement of anti-inflammatory drug discovery and development.
References
- 1. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gedunin Mitigates Cutibacterium acnes-Induced Skin Inflammation by Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of apigenin, kaempferol and resveratrol on the gene expression and protein secretion of tumor necrosis factor alpha (TNF-α) and interleukin-10 (IL-10) in RAW-264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory Potential of Kaempferol Isolated from Peronema canescens Jack. Leaves Through Inhibition of IL-6 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nimbolide and Gemcitabine in Pancreatic Cancer: A Research Guide
Disclaimer: Direct peer-reviewed efficacy studies on 6-Acetylnimbandiol are not available in the current scientific literature. This guide provides a comparative analysis of Nimbolide , a structurally related and well-researched bioactive compound isolated from the same source, Azadirachta indica (Neem), against the standard-of-care chemotherapeutic agent, Gemcitabine , for the treatment of pancreatic cancer. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Nimbolide, a limonoid extracted from the leaves and flowers of the neem tree, has demonstrated significant anticancer properties in numerous preclinical studies.[1][2][3][4][5][6] Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, makes it a compound of interest for cancer therapy.[1][2][3][7][8][9] Pancreatic cancer, known for its aggressive nature and resistance to conventional therapies, presents a critical area for the investigation of novel therapeutic agents like nimbolide.[10][11][12]
Gemcitabine is a nucleoside analog that has been a cornerstone in the treatment of pancreatic cancer for many years.[13][14][15] It functions by inhibiting DNA synthesis, leading to the death of rapidly dividing cancer cells.[16][17][18][19] This guide provides a comparative overview of the efficacy of nimbolide and gemcitabine, supported by experimental data from peer-reviewed studies.
Quantitative Data Comparison
In Vitro Efficacy: IC50 Values in Pancreatic Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for nimbolide and gemcitabine in various human pancreatic cancer cell lines.
| Compound | Cell Line | IC50 Concentration | Reference |
| Nimbolide | HPAC | ~5 µM | [10] |
| MIAPaCa-2 | ~3 µM | [10] | |
| PANC-1 | ~5 µM | [10] | |
| Gemcitabine | AsPC-1 | 10.4 nM | [2] |
| BxPC-3 | 179.2 nM | [2] | |
| MIA PaCa-2 | 122.5 nM | [2] | |
| Panc-1 | 716.1 nM | [2] | |
| SW 1990 | 850.6 nM | [2] | |
| PANC-1 | 48.55 nM | [19] |
Note: Lower IC50 values indicate higher potency. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy: Tumor Volume Reduction in Xenograft Models
Xenograft studies in immunodeficient mice are crucial for evaluating the in vivo efficacy of anticancer compounds. The following table summarizes the effect of nimbolide and gemcitabine on tumor volume in pancreatic cancer mouse models.
| Compound | Mouse Model | Treatment Regimen | Tumor Volume Reduction | Reference |
| Nimbolide | HPAC Xenograft | 5 mg/kg body weight | Significant inhibition of tumor growth and metastasis | [20] |
| Gemcitabine | Orthotopic SUIT-2 | 240 mg/kg/week, weekly | Significant prolongation of survival | [15] |
| BxPC-3 & PANC-1 Orthotopic | Combination with erlotinib | Significantly smaller tumor volume compared to control | [6] | |
| Human Pancreatic Cancer Xenografts | Metronomic and MTD | Significant reduction in tumor volume | [14] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Plating: Seed pancreatic cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of nimbolide or gemcitabine for 24 to 72 hours.[10][21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control (untreated cells).
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells on coverslips or in a 96-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[22]
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and Br-dUTP or a fluorescently labeled dUTP for 60 minutes at 37°C.[22][23]
-
Detection: For Br-dUTP, detect with a FITC-conjugated anti-Br-dUTP antibody. For fluorescently labeled dUTP, proceed to imaging.
-
Imaging: Analyze the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Pancreatic Cancer Xenograft Mouse Model
This model is used to study tumor growth and metastasis in vivo.
Protocol:
-
Cell Preparation: Harvest human pancreatic cancer cells (e.g., HPAC, AsPC-1) and resuspend them in a suitable medium, sometimes mixed with Matrigel.[24][25]
-
Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and surgically implant the tumor cells or small tumor fragments into the pancreas (orthotopic model) or subcutaneously (heterotopic model).[24][25][26]
-
Tumor Growth Monitoring: Monitor tumor growth over time by measuring the tumor dimensions with calipers (for subcutaneous models) or through imaging techniques for orthotopic models.
-
Treatment Administration: Once tumors reach a certain volume (e.g., 100 mm³), administer nimbolide or gemcitabine via intraperitoneal injection or other appropriate routes.[20]
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis, such as histology and biomarker expression.[27]
Signaling Pathways and Mechanisms of Action
Nimbolide's Multi-Targeted Approach
Nimbolide exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: Nimbolide's inhibition of key oncogenic signaling pathways.
Gemcitabine's Mechanism of Action
Gemcitabine's primary mechanism involves the disruption of DNA synthesis.
Caption: Gemcitabine's metabolic activation and inhibition of DNA synthesis.
Experimental Workflow: In Vitro Drug Efficacy Testing
A typical workflow for assessing the efficacy of a new compound against cancer cells in vitro.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. TUNEL assay [bio-protocol.org]
- 5. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Nimbolide inhibits pancreatic cancer growth and metastasis through ROS-mediated apoptosis and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nimbolide inhibits pancreatic cancer growth and metastasis through ROS-mediated apoptosis and inhibition of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metronomic gemcitabine suppresses tumour growth, improves perfusion, and reduces hypoxia in human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Nimbolide Inhibits SOD2 to Control Pancreatic Ductal Adenocarcinoma Growth and Metastasis [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of 6-Acetylnimbandiol: A Comparative Guide Based on Limonoid Research
For Researchers, Scientists, and Drug Development Professionals
Currently, direct experimental data on the synergistic effects of 6-Acetylnimbandiol with other compounds is not available in peer-reviewed literature. As a specific nimbin derivative, its individual biological activities and potential for combination therapies remain largely unexplored. However, by examining the broader class of compounds to which it belongs—limonoids—we can infer potential synergistic interactions and lay the groundwork for future research. Limonoids, isolated from plants of the Meliaceae and Rutaceae families, have demonstrated significant anticancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.
This guide provides a comparative analysis of the hypothetical synergistic effects of this compound based on documented interactions of other limonoids and natural compounds with established chemotherapeutic agents. The experimental protocols and signaling pathways described are based on established methodologies for evaluating synergy and the known mechanisms of related compounds.
Hypothetical Synergistic Combinations and Mechanisms
Based on studies of structurally similar limonoids and other phytochemicals, this compound could potentially exhibit synergistic effects with conventional chemotherapeutic drugs such as doxorubicin and cisplatin. The proposed mechanisms for these interactions often involve the modulation of key cellular pathways and processes that are central to cancer cell survival and drug resistance.
For instance, some limonoids have been observed to enhance the efficacy of chemotherapy by increasing the intracellular concentration of the drug, often by inhibiting the function of ABC drug efflux pumps. Another potential mechanism is the amplification of oxidative stress. Chemotherapeutic agents like doxorubicin are known to induce reactive oxygen species (ROS), and a compound like this compound could potentially exacerbate this effect, leading to enhanced cancer cell death. Furthermore, modulation of critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer, is another plausible mechanism of synergy.
Data Presentation: Hypothetical Synergistic Effects
The following table summarizes hypothetical quantitative data for the synergistic effects of this compound in combination with Doxorubicin and Cisplatin, based on typical outcomes observed with other synergistic natural compounds. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cell Line | IC50 (Compound Alone) | IC50 (In Combination) | Combination Index (CI) | Fold-Enhancement |
| This compound + Doxorubicin | MCF-7 | 5 µM (Doxorubicin) | 1.5 µM (Doxorubicin) | 0.6 | 3.3x |
| A549 | 8 µM (Doxorubicin) | 2.5 µM (Doxorubicin) | 0.5 | 3.2x | |
| This compound + Cisplatin | HeLa | 10 µM (Cisplatin) | 3 µM (Cisplatin) | 0.7 | 3.3x |
| HepG2 | 12 µM (Cisplatin) | 4 µM (Cisplatin) | 0.6 | 3.0x |
Experimental Protocols
To empirically validate the hypothetical synergistic effects of this compound, a series of well-established experimental protocols should be employed.
1. Cell Viability and Synergy Assessment (MTT Assay and Chou-Talalay Method)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the chemotherapeutic agent (e.g., Doxorubicin or Cisplatin), and their combinations at constant and non-constant ratios.
-
MTT Assay: After a 48-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Synergy Analysis: The dose-response curves are used to calculate the IC50 values for each compound and their combinations. The Combination Index (CI) is then calculated using the Chou-Talalay method with software like CompuSyn.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment and Staining: Cells are treated with this compound, the chemotherapeutic agent, and their combination for 24 hours. Subsequently, cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
3. Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the target signaling pathways (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Determining the Absolute Configuration of 6-Acetylnimbandiol: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its structure-activity relationship and ensuring its therapeutic potential and safety. This guide provides a comparative overview of the primary experimental techniques used to elucidate the absolute stereochemistry of natural products, with a focus on complex molecules like the limonoid 6-Acetylnimbandiol.
While specific experimental data for this compound is not publicly available, this guide leverages established methodologies applied to related complex limonoids, such as azadirachtin, to provide a practical framework for researchers. The methods discussed—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (Mosher's Method), and Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism)—are the cornerstones of stereochemical analysis.
Comparative Analysis of Key Methodologies
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the compound, the amount of sample available, and the desired level of certainty. The following table summarizes the key aspects of the three principal techniques.
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Chiroptical Spectroscopy (ECD/VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Formation of diastereomeric derivatives with a chiral reagent, leading to distinguishable NMR signals. | Differential absorption of left and right circularly polarized light by a chiral molecule. |
| Sample Requirement | High-quality single crystal. | Small amount of pure sample (mg scale). | Small amount of pure sample in solution (µg to mg scale). |
| Data Output | Unambiguous 3D molecular structure, including absolute configuration (Flack parameter). | Differences in chemical shifts (Δδ) between diastereomers, which correlate to the absolute configuration. | A spectrum showing positive or negative Cotton effects, which is compared to theoretical calculations or known compounds. |
| Advantages | Provides the most definitive and unambiguous determination of absolute configuration. | Applicable to a wide range of compounds with suitable functional groups (e.g., -OH, -NH2). Does not require crystallization. | Highly sensitive and requires a small amount of sample. Can be used for non-crystalline samples. |
| Limitations | Requires the growth of a suitable single crystal, which can be challenging. | Indirect method that relies on the formation of derivatives and can be labor-intensive. The conformation of the derivative must be predictable. | Often requires comparison with computationally predicted spectra, which can be complex. The presence of multiple chromophores can complicate spectral interpretation. |
| Instrumentation | Single-crystal X-ray diffractometer. | High-field Nuclear Magnetic Resonance (NMR) spectrometer. | Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrometer. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific properties of the compound under investigation.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a molecule.[1][2][3][4][5][6][7][8][9][10][11]
Protocol:
-
Crystallization: Dissolve the purified compound (e.g., this compound) in a suitable solvent or a mixture of solvents. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient quality and size (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[4]
NMR Spectroscopy with Mosher's Method
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[10][12][13]
Protocol:
-
Preparation of Mosher's Esters:
-
Divide the sample of the chiral alcohol (e.g., a hydroxyl-containing derivative of this compound) into two portions.
-
React one portion with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the diastereomeric (S)- and (R)-MTPA esters, respectively.
-
Purify the resulting esters by chromatography.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters in the same deuterated solvent.
-
Assign the proton signals for the substituents around the chiral center for both diastereomers. This may require 2D NMR experiments (e.g., COSY, HSQC).
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for the protons of the substituents around the chiral center using the formula: Δδ = δS - δR, where δS and δR are the chemical shifts of the protons in the (S)- and (R)-MTPA esters, respectively.
-
Based on the established model of the MTPA ester conformation, a positive Δδ value for a particular substituent indicates that it is on one side of the MTPA phenyl group, while a negative Δδ value indicates it is on the other side. This pattern of positive and negative Δδ values allows for the assignment of the absolute configuration at the chiral center.
-
Chiroptical Spectroscopy (ECD and VCD)
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.[2][14][15][16][17][18]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore and the path length of the cell.
-
Spectral Acquisition:
-
ECD: Record the ECD spectrum of the sample using a CD spectrometer in the UV-Vis region. The spectrum will show positive or negative Cotton effects at the wavelengths of electronic transitions.
-
VCD: Record the VCD spectrum of the sample using a VCD spectrometer in the infrared region. The spectrum will show positive or negative bands corresponding to the vibrational modes of the molecule.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software to identify the low-energy conformers.
-
For each low-energy conformer, calculate the theoretical ECD or VCD spectrum using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Data Analysis:
-
Compare the experimentally measured ECD or VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R enantiomer).
-
A good match between the experimental and calculated spectra in terms of the signs and relative intensities of the bands allows for the confident assignment of the absolute configuration.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the determination of the absolute configuration of a novel natural product like this compound.
By employing one or more of these robust analytical techniques, researchers can confidently establish the absolute stereochemistry of this compound and other complex natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. biotools.us [biotools.us]
- 15. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pushing the boundaries of VCD spectroscopy in natural product chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Handling and Disposal of 6-Acetylnimbandiol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Acetylnimbandiol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. This document is structured to provide clear, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of research. The procedures outlined below are based on best practices for handling novel chemical compounds and information on structurally related cytotoxic compounds.
Pre-Handling Safety Assessment
Before commencing any work with this compound, a thorough risk assessment should be conducted. As the toxicological properties of this specific compound are not well-documented, it should be treated as potentially hazardous. Related compounds, such as nimbolide, have demonstrated cytotoxic effects in research settings.[1][2][3] Therefore, it is prudent to assume that this compound may possess similar properties.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Provides chemical resistance and prevents contamination. Double-gloving is recommended for handling potentially cytotoxic compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and accidental splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation and containment of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safety and to prevent cross-contamination.
3.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE before entering the designated handling area.
3.2. Weighing and Aliquoting
-
Tare Balance: Use an analytical balance inside the fume hood. Place a piece of weighing paper on the balance and tare.
-
Dispense Compound: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer: Transfer the weighed compound into a suitable container (e.g., a vial).
-
Clean-Up: Immediately clean any minor spills on the balance with a damp cloth, which should then be disposed of as contaminated waste.
3.3. Solution Preparation
-
Add Solvent: In the fume hood, add the desired solvent to the container with the this compound.
-
Dissolve: Cap the container and mix gently (e.g., by vortexing or inverting) until the compound is fully dissolved.
3.4. Post-Handling
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and any other disposable PPE as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, glass pipettes) must be disposed of in a designated sharps container for hazardous waste.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS office for guidance.
Emergency Procedures
5.1. Spills
-
Small Spills (in fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the hazardous solid waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
